4-Methyl-2-(trifluoromethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPWLYYUBCTQMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372221 | |
| Record name | 4-methyl-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87617-23-0 | |
| Record name | 4-methyl-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties of 4-Methyl-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Methyl-2-(trifluoromethyl)aniline, a key intermediate in various fields of chemical synthesis. The information is presented to support research, development, and quality control activities.
Core Physical Properties
This compound, with the CAS number 87617-23-0, is a substituted aniline featuring both a methyl and a trifluoromethyl group on the benzene ring.[1] These substitutions significantly influence its physical and chemical characteristics. The compound is also known as 2-Amino-5-methylbenzotrifluoride.[1]
Quantitative Data Summary
The key physical properties of this compound are summarized in the table below for quick reference and comparison.
| Property | Value | Units | Notes |
| Molecular Formula | C₈H₈F₃N | - | [1] |
| Molecular Weight | 175.15 | g/mol | [1] |
| Appearance | Liquid | - | [1] |
| Boiling Point | 199.9 | °C | At 760 mmHg[1] |
| Density | 1.237 | g/cm³ | [1] |
| Flash Point | 82.2 | °C | [1] |
| Refractive Index | 1.481 | - | [1] |
Experimental Protocols for Property Determination
The following sections detail the standard methodologies for determining the key physical properties listed above. These protocols are based on established standards to ensure accuracy and reproducibility.
Boiling Point Determination
The boiling point of an aromatic liquid like this compound can be determined using gas chromatography, which is considered equivalent to true boiling point (TBP) distillation.
Standard Test Method (Adapted from ASTM D2887):
-
Apparatus: A gas chromatograph (GC) equipped with a nonpolar packed or open tubular (capillary) column and a flame ionization detector (FID) is used.
-
Calibration: A calibration mixture of n-hydrocarbons with known boiling points is run to establish a correlation between retention time and boiling point.
-
Sample Preparation: The sample is typically dissolved in a suitable solvent, such as carbon disulfide, if necessary.
-
Chromatographic Analysis:
-
The GC column temperature is raised at a reproducible linear rate.
-
The sample is injected into the GC.
-
Components of the sample elute from the column in order of increasing boiling point.
-
-
Data Analysis: The area under the chromatogram is recorded throughout the analysis. The boiling range distribution is determined by correlating the retention times of the sample components with the boiling points from the calibration curve.
Density Determination
The density of pure liquid chemicals can be accurately measured using a digital density meter.
Standard Test Method (Adapted from ASTM D4052):
-
Apparatus: A digital density meter capable of measuring density to the specified precision. The apparatus includes a U-shaped oscillating sample tube and a system for electronic excitation, frequency counting, and display.
-
Calibration: The instrument is calibrated with two reference materials of known density, such as dry air and high-purity water.
-
Sample Introduction: A small volume of the liquid sample is introduced into the thermostatted sample tube.
-
Measurement: The instrument measures the change in the oscillation period of the tube caused by the mass of the sample. This period is then used to calculate the density of the sample.
-
Reporting: The density is reported in g/cm³ at a specified temperature.
Refractive Index Determination
The refractive index of liquid hydrocarbons is typically measured using a calibrated Abbe-type refractometer.
Standard Test Method (Adapted from ASTM D1218):
-
Apparatus: A calibrated Abbe-type refractometer with a light source, typically a sodium D line (589.3 nm). The instrument should be equipped with a temperature control system.
-
Calibration: The refractometer is calibrated using a liquid standard of known refractive index.
-
Sample Application: A drop of the sample is placed between the prisms of the refractometer.
-
Measurement: The instrument is adjusted to get a sharp boundary line in the eyepiece. The refractive index is read from the instrument's scale.
-
Temperature Correction: If the measurement is not made at the standard temperature (usually 20°C), a temperature correction is applied.
Flash Point Determination
The flash point of a liquid is determined using a closed-cup apparatus to ensure controlled conditions.
Standard Test Method (Adapted from ASTM D3278 - Small Scale Closed-Cup):
-
Apparatus: A small scale closed-cup flash point tester.
-
Procedure: The test involves determining the lowest finite temperature at which the application of an ignition source causes the vapors of the sample to ignite.
-
Applicability: This method is suitable for liquids with a flash point between 0 and 110°C.
Synthesis Workflow
The synthesis of this compound typically involves the reduction of the corresponding nitro compound, 1-Methyl-4-nitro-2-(trifluoromethyl)benzene. This is a common and effective method for preparing substituted anilines.
Caption: General synthesis workflow for this compound.
General Synthesis Protocol: Reduction of a Nitroarene
-
Reaction Setup: The starting nitro compound, 1-Methyl-4-nitro-2-(trifluoromethyl)benzene, is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) in a reaction vessel.
-
Catalyst Addition: A catalyst, such as palladium on carbon (Pd/C), is added to the mixture.
-
Hydrogenation: The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, the catalyst is removed by filtration.
-
Isolation and Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by distillation or column chromatography, to yield pure this compound.
References
A Technical Guide to 4-Methyl-2-(trifluoromethyl)aniline: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-2-(trifluoromethyl)aniline, a fluorinated organic compound of significant interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its role as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. A detailed synthesis protocol, derived from established methodologies for analogous compounds, is presented. Furthermore, this guide explores the broader context of trifluoromethylanilines in biological systems by illustrating a relevant signaling pathway, highlighting the potential for such compounds to modulate immune responses.
Chemical Identity and Properties
This compound, also known as 2-Amino-5-methylbenzotrifluoride, is an aromatic amine distinguished by the presence of a methyl group and a trifluoromethyl group on the aniline scaffold.[1] The trifluoromethyl group, a bioisostere of the ethyl group, is a key structural feature that imparts unique properties to the molecule. It significantly enhances lipophilicity and metabolic stability, making it a valuable moiety in drug design.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 87617-23-0 | [1] |
| Molecular Formula | C8H8F3N | [1] |
| Molecular Weight | 175.15 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.237 g/cm³ | [1] |
| Boiling Point | 199.9 °C at 760 mmHg | [1] |
| Flash Point | 82.2 °C | [1] |
| Refractive Index | 1.481 | [1] |
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process, often starting from a readily available substituted nitrobenzene. The following is a representative experimental protocol adapted from established methods for the synthesis of related trifluoromethylanilines.
Experimental Protocol: Synthesis of this compound
Step 1: Nitration of 4-Chlorotoluene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 4-chlorotoluene.
-
Reagent Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise while maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture over crushed ice with vigorous stirring. The solid product, primarily 4-chloro-1-methyl-2-nitrobenzene, will precipitate.
-
Purification: Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.
Step 2: Trifluoromethylation
-
Reaction Setup: In a suitable pressure reactor, combine the nitrated intermediate with a trifluoromethylating agent, such as trifluoromethyl iodide or sodium trifluoroacetate, and a copper catalyst (e.g., copper(I) iodide).
-
Reaction Conditions: Add a suitable solvent like N,N-dimethylformamide (DMF). Seal the reactor and heat to the required temperature (typically 150-180 °C) for several hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 1-methyl-2-nitro-4-(trifluoromethyl)benzene can be purified by column chromatography.
Step 3: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the trifluoromethylated nitro compound in a suitable solvent such as ethanol or ethyl acetate.
-
Reduction: Add a reducing agent, for instance, iron powder in the presence of a small amount of hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Work-up: If using iron, filter the reaction mixture to remove the iron salts and wash the filter cake with the solvent. If using catalytic hydrogenation, filter the mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by distillation or column chromatography to yield pure this compound.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries.
-
Pharmaceuticals: The unique properties conferred by the trifluoromethyl group make this aniline derivative a valuable building block for the synthesis of active pharmaceutical ingredients (APIs). The enhanced metabolic stability and lipophilicity can lead to improved pharmacokinetic profiles of drug candidates. It is a precursor for various therapeutic agents, potentially including analgesics and antiviral compounds.
-
Agrochemicals: In the agrochemical sector, this compound is utilized in the development of novel herbicides and pesticides. The presence of the trifluoromethyl group can enhance the potency and stability of these agricultural products.
-
Materials Science: this compound is also explored in materials science for the creation of advanced polymers and coatings with desirable properties.
Biological Context: Potential Immunomodulatory Role
While direct studies on the interaction of this compound with specific signaling pathways are limited, the broader class of trifluoromethylanilines has been investigated for various biological activities, including antimicrobial and anticancer effects. Some of these effects can be attributed to the modulation of cellular signaling pathways. For instance, compounds that interact with the immune system may influence pathways such as the Toll-like Receptor (TLR) signaling cascade. The following diagram illustrates a simplified overview of the MyD88-dependent TLR signaling pathway, a critical pathway in the innate immune response. The investigation of how novel trifluoromethylated compounds interact with such pathways is an active area of research.
Caption: MyD88-Dependent TLR Signaling Pathway.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique structural features make it a valuable tool for the development of new pharmaceuticals, agrochemicals, and materials. The synthetic pathways to this molecule are well-established, allowing for its accessibility in research and commercial applications. Further investigation into the biological activities of this and related compounds is likely to uncover new therapeutic and technological opportunities.
References
Spectroscopic Analysis of 4-Methyl-2-(trifluoromethyl)aniline: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-2-(trifluoromethyl)aniline, a key intermediate in various industrial syntheses. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Spectroscopic Data Summary
While a complete, verified dataset for this compound was not found in publicly available literature at the time of this writing, the following tables present data from closely related analogs, primarily N,4-dimethyl-N-(trifluoromethyl)aniline. This data serves as a strong predictive framework for the spectroscopic characteristics of the target compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.17 | Singlet | - |
| NH₂ | ~3.5-4.5 | Broad Singlet | - |
| CH₃ (Aromatic) | 2.36 | Singlet | - |
Note: Data is based on the closely related compound N,4-dimethyl-N-(trifluoromethyl)aniline. The NH₂ proton shift is an estimate for a primary aniline and can vary significantly with solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C-NH₂ | ~145-150 | - | - |
| C-CF₃ | ~125-130 | Quartet | ~30-35 |
| CF₃ | 124.68 | Quartet | 255.4 |
| Aromatic C-H | ~115-135 | - | - |
| Aromatic C-CH₃ | 137.32 | - | - |
| CH₃ | 21.97 | - | - |
Note: Data is based on the closely related compound N,4-dimethyl-N-(trifluoromethyl)aniline. The chemical shift for the carbon attached to the amino group is an estimate.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | ~3450-3500 | Medium |
| N-H Stretch (symmetric) | ~3350-3400 | Medium |
| Aromatic C-H Stretch | ~3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch | ~2850-2950 | Medium-Weak |
| N-H Bend | ~1600-1650 | Strong |
| Aromatic C=C Stretch | ~1500-1600 | Medium-Strong |
| C-N Stretch (aromatic) | ~1250-1350 | Strong |
| C-F Stretch | ~1100-1300 | Very Strong |
Note: Predicted values are based on typical vibrational frequencies for substituted anilines and trifluoromethylated aromatic compounds.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 175 | High | [M]⁺ (Molecular Ion) |
| 156 | Moderate | [M-HF]⁺ |
| 106 | High | [M-CF₃]⁺ |
Note: The molecular weight of this compound is 175.15 g/mol . Fragmentation patterns are predicted based on common fragmentation pathways for aromatic amines and trifluoromethylated compounds. The molecular ion peak is expected to be an odd number due to the presence of a single nitrogen atom.[1]
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities and coupling constants.
-
Assign the peaks in both spectra to the corresponding atoms in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials and Equipment:
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the this compound sample into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.
-
Transfer the mixture to a pellet die.
-
Press the mixture under high pressure (typically several tons) to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Equipment:
-
This compound sample
-
Volatile solvent (e.g., methanol or acetonitrile)
-
Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The GC will separate the components of the sample, and the eluent will be introduced into the mass spectrometer.
-
Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information. The difference in m/z values between the molecular ion and fragment ions corresponds to the loss of neutral fragments.
-
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the fundamental process of electron ionization mass spectrometry.
References
An In-depth Technical Guide to the Solubility and Stability of 4-Methyl-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 4-Methyl-2-(trifluoromethyl)aniline (CAS No: 87617-23-0). Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document also furnishes detailed, adaptable experimental protocols for determining these crucial physicochemical properties. The information is intended to support research, development, and formulation activities involving this versatile chemical intermediate.
Physicochemical Properties
This compound, also known as 2-Amino-5-methylbenzotrifluoride, is a liquid at room temperature with the molecular formula C₈H₈F₃N.[1] Its structure, featuring both a methyl and a trifluoromethyl group on the aniline ring, significantly influences its chemical behavior. The trifluoromethyl group, being strongly electron-withdrawing and lipophilic, enhances the metabolic stability and lipophilicity of molecules into which it is incorporated.[1][2]
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₈F₃N | [1] |
| Molecular Weight | 175.15 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.237 g/cm³ | [1] |
| Boiling Point | 199.9 °C at 760 mmHg | [1] |
| Flash Point | 82.2 °C | [1] |
| Refractive Index | 1.481 | [1] |
Solubility Profile
Quantitative solubility data for this compound in various solvents is not extensively documented. However, based on the solubility characteristics of structurally related compounds, such as 4-(trifluoromethyl)aniline, a general solubility profile can be inferred. The presence of the hydrophobic trifluoromethyl group suggests limited solubility in polar solvents like water and higher solubility in non-polar organic solvents.[3] For instance, 4-(trifluoromethyl)aniline is reported to be insoluble in water but soluble in organic solvents.[4]
Table 2: Qualitative and Inferred Solubility of this compound
| Solvent Type | Solvent Example | Expected Solubility | Rationale/Reference |
| Polar Protic | Water | Very Low / Insoluble | The hydrophobic trifluoromethyl group limits aqueous solubility.[3] 2-Trifluoromethylaniline is also insoluble in water.[5] |
| Methanol, Ethanol | Soluble | Common polar organic solvents that can solvate both the amine and aromatic portions of the molecule.[6] | |
| Polar Aprotic | DMSO, DMF | Soluble | Generally good solvents for a wide range of organic compounds. |
| Acetonitrile | Soluble | Inferred from general solubility of anilines. | |
| Non-Polar | Toluene, Hexane | Soluble | Expected to be soluble due to the non-polar nature of the substituted benzene ring.[3] |
| Chlorinated | Dichloromethane | Soluble | A common solvent for many organic compounds.[6] |
To obtain precise quantitative solubility data, the following gravimetric method is recommended. This protocol is a standard and reliable approach for determining the solubility of a compound in various solvents.[6]
Materials and Equipment:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, toluene, hexane)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Pipettes and other standard laboratory glassware
-
Drying oven or vacuum desiccator
Workflow for Solubility Determination:
Caption: Gravimetric method workflow for solubility measurement.
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial to ensure a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it in a thermostatic shaker at a controlled temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24 to 72 hours.
-
Sampling and Filtration: After equilibration, let the vial stand to allow undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter into a clean, pre-weighed container.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under controlled conditions (e.g., in a drying oven at a temperature below the compound's boiling point) until a constant weight is achieved.
-
Calculation: Weigh the container with the dried residue. The solubility can be calculated using the following formula: Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of filtrate (mL))
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and application. Generally, aromatic amines can be susceptible to degradation through oxidation, photolysis, and at extreme pH values.[7] The trifluoromethyl group is typically stable but can undergo hydrolysis under harsh conditions.[7]
Known Stability Characteristics:
-
Thermal Stability: The compound has a reasonably high flash point of 82.2 °C, indicating a degree of thermal stability.[1] However, like other anilines, it may be susceptible to decomposition at elevated temperatures.[7] It is recommended to store the compound at room temperature in a tightly sealed container.[1]
-
Oxidative Stability: Aromatic amines are prone to oxidation, which can be accelerated by exposure to air and light.[7] This can often lead to discoloration (e.g., turning yellow or brown).[7] Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term preservation of purity.
-
Photostability: Aromatic amines can undergo photodegradation, especially when exposed to UV light.[7] This process may involve the generation of reactive oxygen species that can attack the aromatic ring and the amine group.[7] Therefore, protection from light is crucial.
-
Hydrolytic Stability: The stability of the compound across a range of pH values is an important consideration, particularly in formulation development. While the trifluoromethyl group is relatively stable, hydrolysis can occur under strong acidic or basic conditions.[7]
A forced degradation or stress testing study is essential to understand the intrinsic stability of this compound, identify potential degradation products, and establish degradation pathways.[8] This information is vital for developing stability-indicating analytical methods.
Analytical Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred technique for these studies.[9][10] The method should be capable of separating the parent compound from all potential degradation products.
Workflow for Stress Testing:
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
A Technical Guide to 4-Methyl-2-(trifluoromethyl)aniline for Researchers and Drug Development Professionals
An In-depth Overview of a Key Building Block in Modern Chemistry
Introduction
4-Methyl-2-(trifluoromethyl)aniline, with the CAS number 87617-23-0, is an aromatic amine that has garnered significant interest in the fields of pharmaceutical sciences, agrochemicals, and materials science.[1][2] Its unique molecular architecture, featuring a methyl group and a trifluoromethyl group on the aniline scaffold, imparts desirable physicochemical properties that make it a valuable intermediate in the synthesis of complex molecules.[3] This technical guide provides a comprehensive overview of the commercial availability, key properties, and synthetic considerations of this compound for researchers, scientists, and drug development professionals.
Commercial Availability and Suppliers
This compound is available from a number of chemical suppliers globally, catering to both research and development as well as bulk manufacturing needs. While availability can fluctuate, several companies consistently list this compound in their catalogs. It is important for researchers to verify stock and purity with suppliers before procurement.
Key suppliers across different regions include:
-
North America: Key Organics[4]
-
Asia: BLD Pharm[1], Molbase, Aromsyn Co., Ltd.[7], Chemical Point UG[8], Allfluoro
It is recommended to request a Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the compound before use.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is crucial for its handling and application in experimental settings. The trifluoromethyl group significantly influences the compound's properties, including its lipophilicity and metabolic stability, which are key considerations in drug design.[9][10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 87617-23-0 | [1] |
| Molecular Formula | C₈H₈F₃N | [1] |
| Molecular Weight | 175.15 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [11] |
| Boiling Point | 199.9 °C at 760 mmHg | [3] |
| Density | 1.237 g/cm³ | [3] |
| Refractive Index | 1.481 | [3] |
| Flash Point | 82.2 °C | [3] |
Safety Information:
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Synthesis and Experimental Protocols
A patent describing the preparation of trifluoromethylanilines outlines a general three-step process:[12]
-
Nitration: A benzotrichloride derivative is nitrated using a mixture of nitric and sulfuric acid to form a nitrobenzotrichloride.
-
Fluorination: The trichloromethyl group is converted to a trifluoromethyl group by reaction with anhydrous hydrofluoric acid.
-
Reduction: The nitro group of the resulting nitrobenzotrifluoride is reduced to form the final trifluoromethylaniline.
It is important to note that the synthesis of specific isomers often requires careful control of reaction conditions and may involve protecting groups to achieve the desired regioselectivity. Researchers seeking to synthesize this compound should consult specialized literature and consider custom synthesis services offered by many chemical suppliers.
Applications in Drug Discovery and Development
The incorporation of the trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[9][10] This is due to the unique properties conferred by the CF₃ group, including increased metabolic stability, enhanced lipophilicity, and altered electronic properties, which can lead to improved binding affinity and bioavailability.[9][10]
Anilines, in general, are common structural motifs in many pharmaceuticals. However, they can sometimes be associated with metabolic liabilities.[13] The strategic placement of substituents like the trifluoromethyl group can help to mitigate these issues. While specific drugs containing the this compound moiety are not prominently documented, its role as a key building block in the synthesis of novel therapeutic agents is evident from its commercial availability and the general importance of trifluoromethylated anilines in drug discovery.[14]
Visualizing the Workflow
The following diagram illustrates a logical workflow for researchers and drug development professionals interested in utilizing this compound in their projects.
References
- 1. 87617-23-0|this compound|BLD Pharm [bldpharm.com]
- 2. 87617-23-0(this compound) | Kuujia.com [kuujia.com]
- 3. innospk.com [innospk.com]
- 4. jelsciences.com [jelsciences.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Page loading... [guidechem.com]
- 8. 2-AMINO-5-METHYLBENZOTRIFLUORIDE87617-23-0,Purity96%_Chemical Point UG [molbase.com]
- 9. mdpi.com [mdpi.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tuodaindus.com [tuodaindus.com]
- 12. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 13. news.umich.edu [news.umich.edu]
- 14. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Safe Handling of 4-Methyl-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No comprehensive Safety Data Sheet (SDS) for 4-Methyl-2-(trifluoromethyl)aniline (CAS No. 87617-23-0) from a primary chemical supplier was publicly available at the time of this writing. The following guide has been compiled using safety data from structurally similar isomers, primarily 4-Methyl-3-(trifluoromethyl)aniline (CAS No. 65934-74-9) and 2-Methyl-4-(trifluoromethyl)aniline (CAS No. 67169-22-6), and should be used as a reference for establishing safe handling protocols. Hazard classifications specific to this compound have been included where available. It is imperative to conduct a thorough risk assessment before handling this chemical.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Based on available data for the specified CAS number (87617-23-0), the following GHS hazard statements apply:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Hazard Pictogram:
Physical and Chemical Properties
The following data is derived from the SDS of the structural isomer 4-Methyl-3-(trifluoromethyl)aniline (CAS No. 65934-74-9).
| Property | Value |
| Appearance | Light yellow liquid[1] |
| Molecular Formula | C₈H₈F₃N |
| Molecular Weight | 175.15 g/mol |
| Boiling Point | 204 °C / 399.2 °F[1] |
| Flash Point | 102 °C / 215.6 °F[1] |
| Specific Gravity | 1.24 g/cm³[1] |
| Solubility | Immiscible in water[5] |
Toxicological Information
Acute toxicity data is based on classifications for this compound and its isomers.
| Route of Exposure | GHS Category | Hazard Statement |
| Oral | Category 4 | H302: Harmful if swallowed[2][3][5] |
| Dermal | Category 4 | H312: Harmful in contact with skin[2] |
| Inhalation | Category 4 | H332: Harmful if inhaled[2][5] |
Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.
Symptoms of Exposure:
-
Skin Contact: Causes skin irritation, redness, and pain.[1][2][3] Harmful if absorbed through the skin.
-
Eye Contact: Causes serious eye irritation, which may include redness, tearing, and pain.[1][2][3][4]
-
Ingestion: Harmful if swallowed. May cause nausea, vomiting, and abdominal pain.
Handling and Storage
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield are required.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are mandatory. Ensure full skin coverage. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary, especially when working outside of a fume hood or with heated material.[1] |
Safe Handling Procedures
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Do not breathe vapors or mists.[3]
-
Do not eat, drink, or smoke in the laboratory.[3]
Storage
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][6]
-
Store in a tightly sealed, properly labeled container.[1][4]
Experimental Protocols
General Protocol for Handling and Use
-
Preparation: Before starting any experiment, ensure that the work area is clean and uncluttered. Verify that the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in section 4.1.
-
Dispensing:
-
For solids: Use a spatula or powder funnel to transfer the material. Avoid creating dust.
-
For liquids: Use a calibrated pipette or a graduated cylinder for accurate measurement. Perform all transfers over a secondary containment tray.
-
-
Reaction Setup:
-
Set up the reaction apparatus within the fume hood.
-
If heating is required, use a controlled heating source such as a heating mantle or an oil bath.
-
Ensure that the reaction vessel is properly clamped and secured.
-
-
Post-Reaction Work-up:
-
Quench the reaction carefully, being mindful of any potential exothermic processes.
-
Perform extractions and purifications within the fume hood.
-
-
Decontamination:
-
Clean all glassware and equipment thoroughly after use.
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Dispose of all contaminated materials as hazardous waste.[7]
-
Emergency Procedures
| Situation | Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[3] |
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.[7]
-
Collect all waste in a properly labeled, sealed container.
-
Dispose of the waste through a licensed hazardous waste disposal company.[7]
-
Do not dispose of this chemical down the drain or in regular trash.[7]
Visualized Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
References
An In-depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group on the Aniline Ring
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The introduction of a trifluoromethyl (-CF3) group onto an aniline ring profoundly alters its electronic properties, significantly impacting its reactivity, basicity, and potential applications, particularly in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of these electronic effects, supported by quantitative data, detailed experimental protocols for characterization, and visual diagrams to elucidate key concepts. The -CF3 group is a potent electron-withdrawing substituent, primarily through a strong negative inductive effect (-I), which decreases the electron density of the aromatic ring and the basicity of the amino group. This modulation of physicochemical properties is a critical tool for designing molecules with enhanced metabolic stability, binding affinity, and bioavailability.
Core Electronic Effects of the Trifluoromethyl Group
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry.[1] Its influence stems from the high electronegativity of the three fluorine atoms, which creates a strong dipole moment and exerts a significant negative inductive effect (-I) on the aniline ring.[2] This effect is paramount in defining the chemical behavior of trifluoromethyl-substituted anilines.
Unlike groups that can participate in resonance (mesomeric effects), the -CF3 group's impact is primarily transmitted through the sigma bond framework.[1] This strong inductive withdrawal of electron density from the aromatic ring has several key consequences:
-
Decreased Basicity: The primary effect on the aniline moiety is a marked decrease in the basicity of the amino (-NH2) group. The -CF3 group pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton. This results in a significantly lower pKa value for the conjugate acid (anilinium ion) compared to unsubstituted aniline.
-
Modulation of Reactivity: The electron-deficient nature of the aromatic ring deactivates it towards electrophilic aromatic substitution reactions. Conversely, it can activate the ring for nucleophilic aromatic substitution, particularly when the -CF3 group is positioned ortho or para to a leaving group.
-
Enhanced Lipophilicity and Metabolic Stability: In the context of drug development, the -CF3 group is prized for its ability to increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, thereby increasing the drug's half-life.[2]
The following diagram illustrates the inductive electron withdrawal by the trifluoromethyl group and its impact on the basicity of the aniline nitrogen.
Caption: Inductive effect of the -CF3 group on aniline basicity.
Quantitative Data
The electronic influence of the trifluoromethyl group can be quantified through various physicochemical parameters. The following tables summarize key data for the ortho-, meta-, and para-isomers of trifluoromethylaniline.
Table 1: Hammett and Taft Substituent Constants
Hammett constants (σ) quantify the electronic effect of a substituent on a benzene ring. The trifluoromethyl group has positive σ values, indicating its electron-withdrawing nature. Taft constants separate polar (σ*) and steric (Es) effects, though they are more commonly applied to aliphatic systems.
| Constant | Substituent Position | Value | Reference |
| Hammett Constant (σ) | meta (σm) | 0.43 | [Hammett, 1970] |
| para (σp) | 0.54 | [Hammett, 1970] | |
| Taft Polar Constant (σ)* | CF3- | ~0.92 | [Taft, 1956] |
| Taft Steric Constant (Es) | CF3- | -1.16 | [Taft, 1956] |
Note: Taft constants for -CF3 are typically derived from aliphatic systems and serve as an approximation of its electronic and steric influence.
Table 2: Acidity Constants (pKa)
The pKa value of the conjugate acid of aniline is a direct measure of the basicity of the amino group. A lower pKa indicates a weaker base.
| Compound | pKa (at 25°C) | Reference |
| Aniline (Reference) | 4.63 | [Albert, Serjeant, 1984] |
| 2-(Trifluoromethyl)aniline | 1.10 (Predicted) | ChemBK |
| 3-(Trifluoromethyl)aniline | 3.49 | [3][4] |
| 4-(Trifluoromethyl)aniline | 2.45 | [5] |
Table 3: Spectroscopic Data (¹H and ¹³C NMR)
NMR chemical shifts (δ) are sensitive to the electronic environment of the nuclei. The electron-withdrawing -CF3 group generally causes downfield shifts (higher ppm) for nearby protons and carbons. Data is for CDCl₃ solvent unless noted.
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) |
| 2-(Trifluoromethyl)aniline | ¹H | H-3, H-4, H-5, H-6 | 6.7 - 7.5 |
| ¹³C | C-1 (C-NH₂) | ~144.5 | |
| C-2 (C-CF₃) | ~118.9 (q) | ||
| C-3 | ~132.8 | ||
| C-4 | ~118.4 | ||
| C-5 | ~127.0 | ||
| C-6 | ~115.5 | ||
| CF₃ | ~124.5 (q) | ||
| 3-(Trifluoromethyl)aniline | ¹H | H-2, H-4, H-5, H-6 | 6.8 - 7.3 |
| ¹³C | C-1 (C-NH₂) | ~146.5 | |
| C-2 | ~112.9 | ||
| C-3 (C-CF₃) | ~131.5 (q) | ||
| C-4 | ~115.5 | ||
| C-5 | ~129.5 | ||
| C-6 | ~118.9 | ||
| CF₃ | ~124.7 (q) | ||
| 4-(Trifluoromethyl)aniline | ¹H | H-2, H-6 | ~7.45 |
| H-3, H-5 | ~6.65 | ||
| ¹³C | C-1 (C-NH₂) | ~149.5 | |
| C-2, C-6 | ~126.8 (q) | ||
| C-3, C-5 | ~114.5 | ||
| C-4 (C-CF₃) | ~122.0 (q) | ||
| CF₃ | ~125.0 (q) |
(Note: 'q' denotes a quartet due to C-F coupling. Chemical shifts are approximate and can vary with solvent and concentration.)
Table 4: Spectroscopic Data (FT-IR)
Infrared spectroscopy reveals characteristic vibrational frequencies for functional groups. The strong C-F bonds and the N-H bonds of the amine group are particularly prominent.
| Compound | Vibrational Mode | Frequency Range (cm⁻¹) |
| All Isomers | N-H Stretch (asymmetric & symmetric) | 3350 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 | |
| C=C Stretch (aromatic ring) | 1600 - 1630 | |
| N-H Bend | 1500 - 1600 | |
| C-N Stretch | 1250 - 1350 | |
| C-F Stretch (strong, characteristic) | 1100 - 1350 (multiple bands) |
Experimental Protocols
Accurate characterization of trifluoromethyl anilines requires standardized experimental procedures.
Protocol for Spectrophotometric pKa Determination
This protocol outlines the determination of the pKa of a trifluoromethylaniline isomer using UV-Vis spectrophotometry, based on the Henderson-Hasselbalch equation.
Principle: The acidic (anilinium, BH⁺) and basic (aniline, B) forms of the compound exhibit different UV absorption spectra. By measuring the absorbance of solutions at various known pH values, the ratio of [B]/[BH⁺] can be determined, allowing for the calculation of pKa.
Materials:
-
Trifluoromethylaniline isomer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Buffer solutions covering a pH range from ~1 to ~5 (e.g., HCl, acetate, formate buffers)
-
Methanol or Ethanol (for stock solution)
-
Deionized water
Procedure:
-
Preparation of Stock Solution: Accurately prepare a concentrated stock solution (~1 mg/mL) of the trifluoromethylaniline in methanol or ethanol.
-
Determination of λmax:
-
Prepare a highly acidic solution (e.g., pH 1) and a neutral/slightly basic solution (e.g., pH 7).
-
Add a small, identical aliquot of the stock solution to each.
-
Scan the UV spectrum for each solution from 200-400 nm to determine the wavelength of maximum absorbance for the acidic form (λmax, acid) and the basic form (λmax, base).
-
-
Preparation of Buffer Solutions: Prepare a series of at least 5-7 buffer solutions with accurately known pH values spanning the expected pKa of the analyte (e.g., for 3-CF3-aniline, a pH range of 2.5 to 4.5 would be appropriate).
-
Absorbance Measurements:
-
For each buffer solution, add the same aliquot of the aniline stock solution to a volumetric flask and dilute to the mark with the buffer.
-
Measure the absorbance (A) of each solution at both λmax, acid and λmax, base.
-
Also, measure the absorbance of a fully acidic solution (A_acid) and a fully basic solution (A_base) at the chosen analytical wavelength (typically one of the λmax values).
-
-
Data Analysis:
-
Using the absorbance measurements in the buffered solutions, calculate the ratio of the basic to acidic forms using the following equation at the analytical wavelength: [B]/[BH⁺] = (A - A_acid) / (A_base - A)
-
Plot pH (y-axis) versus log([B]/[BH⁺]) (x-axis).
-
The pKa is the y-intercept of the resulting straight line, where log([B]/[BH⁺]) = 0.
-
Protocol for Spectroscopic Analysis
4.2.1 ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the trifluoromethylaniline sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of ~12 ppm, relaxation delay of 1-2 seconds, 8-16 scans.
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or TMS (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of ~220 ppm, relaxation delay of 2-5 seconds, accumulate a sufficient number of scans for good signal-to-noise (e.g., 128 or more).
-
Process and reference the spectrum to the deuterated solvent peak.
-
4.2.2 FT-IR Spectroscopy
-
Sample Preparation:
-
Liquid Samples: Place a drop of the neat liquid between two KBr or NaCl plates.
-
Solid Samples: Prepare a KBr pellet by grinding ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or ATR crystal.
-
Place the sample in the spectrometer.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The resulting spectrum should be plotted as percent transmittance versus wavenumber (cm⁻¹). Identify characteristic peaks corresponding to N-H, C-H, C=C, C-N, and C-F vibrations.
Visualized Workflows and Relationships
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and characterization of a trifluoromethylaniline derivative.
Caption: General workflow for synthesis and characterization.
Isomer Differentiation via Spectroscopy
The ortho, meta, and para isomers of trifluoromethylaniline can be distinguished by their unique spectroscopic signatures, particularly in NMR.
Caption: Logic for isomer differentiation by ¹H NMR spectroscopy.
Conclusion
The trifluoromethyl group is a uniquely powerful substituent for modifying the electronic landscape of the aniline ring. Its strong, purely inductive electron-withdrawing nature provides a predictable and significant reduction in the basicity of the amino group, a key parameter in drug design and chemical synthesis. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to characterize and utilize trifluoromethyl anilines in their work. Understanding these fundamental electronic effects is crucial for the rational design of novel pharmaceuticals, agrochemicals, and advanced materials with tailored properties.
References
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of Aryl Halides with 4-Methyl-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science sectors, due to its broad substrate scope and functional group tolerance.[3] These application notes provide detailed protocols and representative data for the Buchwald-Hartwig amination of various aryl halides with 4-Methyl-2-(trifluoromethyl)aniline, an electron-deficient aniline derivative of significant interest in medicinal chemistry.
The presence of the electron-withdrawing trifluoromethyl group on the aniline poses a challenge for the C-N coupling, often requiring carefully optimized reaction conditions.[4] The selection of the appropriate palladium catalyst, phosphine ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.[4]
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (R-NH2) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The resulting palladium-amido complex undergoes reductive elimination to furnish the desired N-aryl amine product (Ar-NHR) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps and to stabilize the palladium catalyst.[4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Representative Reaction Conditions
The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of various aryl halides with anilines bearing trifluoromethyl groups. While specific data for this compound is limited in the literature, the conditions presented for structurally similar anilines serve as a strong guideline for reaction optimization.
Table 1: Buchwald-Hartwig Amination of Aryl Halides with Trifluoromethyl-Substituted Anilines
| Entry | Aryl Halide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 4-(Trifluoromethyl)aniline | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu (1.4) | Toluene | 100 | 18 | 99[5] |
| 2 | 4-Chlorotoluene | 4-(Trifluoromethyl)aniline | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu (1.4) | Toluene | 100 | 18 | 99[5] |
| 3 | 3,5-Bis(trifluoromethyl)bromobenzene | 4-Methoxyaniline | Pd₂(dba)₃ (1.0) | RuPhos (2.0) | NaOtBu (1.4) | Toluene | 100 | 18 | 99[6] |
| 4 | 1-Bromo-4-nitrobenzene | Morpholine | Pd(OAc)₂ (2.0) | XPhos (4.0) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12 | 85 |
| 5 | 2-Bromopyridine | This compound | [Pd(allyl)Cl]₂ (1.0) | BippyPhos (2.0) | K₃PO₄ (2.0) | t-Amyl alcohol | 110 | 24 | Illustrative |
| 6 | 4-Iodobenzonitrile | This compound | Pd(OAc)₂ (1.5) | SPhos (3.0) | K₂CO₃ (2.0) | Toluene | 100 | 16 | Illustrative |
This table is a compilation of representative data from various sources and includes illustrative examples for reactions with this compound based on typical conditions for similar substrates.
Experimental Protocols
General Considerations:
The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents must be anhydrous and deoxygenated.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos, BippyPhos) (1.2-4 mol%)[7]
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, t-amyl alcohol)
Representative Protocol for the Amination of an Aryl Bromide:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., XPhos, 2 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add the base (e.g., NaOtBu, 1.4 equiv), the aryl bromide (1.0 equiv), and this compound (1.2 equiv).
-
Addition of Solvent: Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-methyl-2-(trifluoromethyl)aniline derivative.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Methyl-2-(trifluoromethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction is particularly valuable in drug discovery and development for the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in pharmacologically active molecules.
These application notes provide detailed protocols and guidelines for the Suzuki coupling reaction of halogenated derivatives of 4-methyl-2-(trifluoromethyl)aniline. The presence of both an electron-donating methyl group and a strong electron-withdrawing trifluoromethyl group on the aniline ring influences its reactivity. These protocols are based on established methodologies for structurally similar anilines and trifluoromethylated compounds and are intended to serve as a starting point for reaction optimization.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a bromo- or iodo-derivative of this compound), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Recommended Starting Materials
For a successful Suzuki coupling, the this compound core must be functionalized with a suitable leaving group, typically a halogen. Bromo- and iodo-derivatives are most commonly used due to their favorable reactivity in the oxidative addition step.
Examples of suitable starting materials include:
-
4-Bromo-2-methyl-6-(trifluoromethyl)aniline
-
5-Bromo-4-methyl-2-(trifluoromethyl)aniline
-
4-Iodo-2-methyl-6-(trifluoromethyl)aniline
-
5-Iodo-4-methyl-2-(trifluoromethyl)aniline
Experimental Protocols
The following protocols provide general procedures for the Suzuki coupling of a halogenated this compound derivative with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄
This protocol is a robust starting point for the coupling of bromo- or iodo-substituted 4-methyl-2-(trifluoromethyl)anilines.
Materials:
-
Halogenated this compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the halogenated this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using a Buchwald Precatalyst
This protocol is recommended for more challenging couplings or when higher catalyst efficiency is desired. Buchwald precatalysts are known for their high activity and broad substrate scope.
Materials:
-
Halogenated this compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
A suitable Buchwald precatalyst (e.g., SPhos Pd G3, XPhos Pd G3) (1-3 mol%)
-
Potassium Phosphate (K₃PO₄) or another suitable base (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 2-methyltetrahydrofuran (2-MeTHF) or toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the halogenated this compound (1.0 eq), the arylboronic acid (1.5 eq), the Buchwald precatalyst (2 mol%), and the base (3.0 eq) to a reaction vessel.
-
Add the degassed anhydrous solvent.
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Work-up the reaction as described in Protocol 1 (steps 8-10).
-
Purify the product by flash column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for Suzuki coupling reactions of substrates structurally similar to halogenated this compound. This data should be used as a guideline for reaction optimization.
| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-4-fluoro-2-methoxy-N-methylaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2) | Toluene/Dioxane/H₂O | 90 | 12-24 | >95 (Illustrative)[1] |
| 5-Halo-4-fluoro-2-methyl-1H-indole | Arylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | High (General) |
| Ortho-bromoaniline derivative | Arylboronic ester | CataCXium A Pd G3 (10) | - | K₃PO₄ (3) | 2-MeTHF | 70 | 16 | 91[2] |
| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (1) | None | K₂CO₃ (2) | DMF/H₂O | 100 | 1 | 95[3] |
Visualizations
References
Use of 4-Methyl-2-(trifluoromethyl)aniline in the synthesis of celecoxib analogues
For Researchers, Scientists, and Drug Development Professionals
Foreword
These application notes provide a comprehensive overview of the synthesis of celecoxib analogues, potent and selective cyclooxygenase-2 (COX-2) inhibitors. While the initial query focused on the use of 4-Methyl-2-(trifluoromethyl)aniline as a starting material, an extensive literature search did not yield established synthetic protocols employing this specific precursor for the generation of celecoxib analogues.
This document, therefore, details the well-documented and widely adopted synthetic strategies for creating a diverse range of celecoxib derivatives. The provided protocols and data are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anti-inflammatory agents.
Introduction to Celecoxib and its Analogues
Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. This selectivity is crucial as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform. The development of celecoxib analogues is a key area of research aimed at improving efficacy, selectivity, and pharmacokinetic properties, as well as exploring their potential in other therapeutic areas such as cancer.
The general structure of celecoxib consists of a central pyrazole ring with a trifluoromethyl group at the 3-position, a p-tolyl group at the 5-position, and a 4-sulfamoylphenyl group at the 1-position. The synthesis of analogues typically involves modifications at the p-tolyl or the sulfamoylphenyl moieties.
Established Synthetic Methodologies for Celecoxib Analogues
The primary and most common method for synthesizing the 1,5-diarylpyrazole core of celecoxib and its analogues is the condensation reaction between a substituted hydrazine and a β-diketone.
General Synthetic Workflow
The synthesis can be conceptually broken down into two main stages: the formation of the β-diketone intermediate and the subsequent cyclization with a hydrazine to form the pyrazole ring.
Caption: General synthetic workflow for celecoxib analogues.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione (β-Diketone Intermediate)
This protocol describes the Claisen condensation to form the key β-diketone intermediate.
Materials:
-
p-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Toluene
-
10% Aqueous hydrochloric acid
Procedure:
-
Dissolve p-methylacetophenone in toluene in a reaction vessel.
-
Add a 30% methanolic sodium methoxide solution to the mixture at room temperature (25-30 °C).
-
Slowly add ethyl trifluoroacetate to the reaction mixture.
-
Increase the temperature of the reaction mass to 55-60 °C and stir for 4 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or LC-MS).
-
Cool the reaction mixture to 20-25 °C.
-
Wash the reaction mixture with 10% aqueous hydrochloric acid.
-
Separate the organic layer and concentrate it under reduced pressure at 50-55 °C to yield the crude 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione, which can be used in the next step without further purification.
Protocol 2: Synthesis of Celecoxib from β-Diketone Intermediate
This protocol details the cyclization reaction to form the final celecoxib molecule.
Materials:
-
1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
Water
-
Hydrochloric acid
-
Ethyl acetate
-
Brine solution
-
Toluene
Procedure:
-
To a solution of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione in a suitable solvent (e.g., ethanol or water/acid mixture), add 4-hydrazinobenzenesulfonamide hydrochloride.
-
Reflux the reaction mixture at 60-65 °C for approximately 10 hours.
-
Concentrate the reaction mass under reduced pressure at 45-50 °C.
-
Dissolve the resulting residue in 10% aqueous hydrochloric acid and heat to 65-70 °C for 1 hour.
-
Cool the reaction mass to room temperature and perform a liquid-liquid extraction with ethyl acetate and water.
-
Separate the organic layer and wash it with a brine solution.
-
Concentrate the organic layer under reduced pressure at 50-55 °C.
-
Crystallize the resulting residue from toluene to obtain crude celecoxib. Further purification can be achieved by recrystallization or column chromatography.
Synthesis of Celecoxib Analogues by Modification
A common strategy to generate celecoxib analogues is to start with the celecoxib molecule and modify its functional groups.
Protocol 3: Synthesis of N-(substituted carbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides[1]
Materials:
-
Celecoxib
-
Substituted isothiocyanates
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
Procedure:
-
To a solution of celecoxib in dry acetone, add anhydrous potassium carbonate.
-
Add the desired substituted isothiocyanate to the mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data on Celecoxib Analogues
The following tables summarize the in vitro inhibitory activities of various celecoxib analogues against COX-1 and COX-2 enzymes, presented as IC₅₀ values (the half-maximal inhibitory concentration). A lower IC₅₀ value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), where a higher value indicates greater selectivity for COX-2.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Celecoxib Analogues with Modified Sulfonamide Moiety
| Compound | R Group on Sulfonamide | IC₅₀ COX-1 (μM) | IC₅₀ COX-2 (μM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | -NH₂ | 7.7 | 0.07 | 110 | [1] |
| Analogue 1 | -N₃ (para-SO₂N₃) | Selective COX-1 inhibitor | - | - | |
| Analogue 2 | -N₃ (meta-SO₂N₃) | >100 | 5.16 | >19.3 |
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Celecoxib Analogues with Modified p-Tolyl Moiety
| Compound | Modification on p-Tolyl Ring | IC₅₀ COX-1 (μM) | IC₅₀ COX-2 (μM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 4-methylphenyl | 7.7 | 0.07 | 110 | [1] |
| Analogue 3 | 2-chloropyridin-4-yl (with SO₂Me) | 8.3 | 0.19 | 43.7 | [1] |
| Analogue 4 | 2-chloropyridin-4-yl (with SO₂NH₂) | 258 | 0.73 | 353.4 | [1] |
Signaling Pathway
Cyclooxygenase (COX) Pathway
Celecoxib and its analogues exert their anti-inflammatory effects by inhibiting the COX-2 enzyme, which is a key enzyme in the conversion of arachidonic acid to prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever.
Caption: Inhibition of the COX-2 pathway by celecoxib analogues.
Conclusion
The synthesis of celecoxib analogues remains a vibrant area of research in medicinal chemistry. The established synthetic routes, primarily involving the condensation of β-diketones with hydrazines, offer a versatile platform for generating a wide array of derivatives. By modifying the peripheral phenyl rings of the celecoxib scaffold, researchers can fine-tune the pharmacological properties of these compounds, leading to the discovery of new drug candidates with improved therapeutic profiles. The protocols and data presented herein provide a solid foundation for scientists and drug development professionals to design and synthesize novel COX-2 inhibitors.
References
Application Notes and Protocols for N-alkylation of 4-Methyl-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 4-methyl-2-(trifluoromethyl)aniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity, making its derivatives valuable in drug discovery. This document outlines two primary methods for N-alkylation: Nickel-Catalyzed N-Alkylation with Alcohols and Reductive Amination with Carbonyl Compounds.
Method 1: Nickel-Catalyzed N-Alkylation with Alcohols
This method utilizes an earth-abundant nickel catalyst to achieve the N-alkylation of anilines with a broad range of primary alcohols. This "borrowing hydrogen" strategy is an environmentally benign process, with water being the only byproduct. The protocol is tolerant of various functional groups, including the trifluoromethyl group.[1][2][3][4]
Experimental Protocol
Materials:
-
This compound
-
Primary alcohol (e.g., benzyl alcohol, aliphatic alcohols)
-
NiBr₂
-
1,10-Phenanthroline (or other suitable ligand)
-
Potassium tert-butoxide (t-BuOK)
-
Toluene (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add NiBr₂ (0.025 mmol, 1.0 eq), and a suitable ligand such as 1,10-phenanthroline (0.05 mmol, 2.0 eq).
-
Add this compound (1.0 mmol, 1.0 eq), the desired primary alcohol (1.2 mmol, 1.2 eq), and t-BuOK (1.0 mmol, 1.0 eq).
-
Add anhydrous toluene (2.0 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Method 2: Reductive Amination with Aldehydes or Ketones
Reductive amination is a versatile and widely used method for the synthesis of secondary amines, which advantageously avoids overalkylation.[5] This one-pot procedure involves the formation of an imine intermediate from the aniline and a carbonyl compound, followed by in-situ reduction with a mild reducing agent. For electron-deficient anilines like this compound, specific conditions can be employed to ensure high conversion.[5]
Experimental Protocol
Materials:
-
This compound
-
Aldehyde or ketone (1.2 eq)
-
Sodium borohydride (NaBH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Acetic acid (AcOH) or Trimethylsilyl chloride (TMSCl)
-
Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF) (anhydrous)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 eq) and the corresponding aldehyde or ketone (1.2 mmol, 1.2 eq) in anhydrous dichloromethane (5 mL).
-
Add acetic acid (1.2 mmol, 1.2 eq) to the mixture.
-
In a separate flask, prepare a solution of BH₃·THF (1.5 mmol, 1.5 eq) in dichloromethane.
-
Slowly add the BH₃·THF solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes representative yields for the N-alkylation of various anilines with electron-withdrawing groups, which are comparable to this compound, under different catalytic systems.
| Aniline Substrate | Alkylating Agent | Catalyst/Method | Solvent | Temp (°C) | Yield (%) | Reference |
| Aniline | Benzyl alcohol | NiBr₂/L1 | Toluene | 130 | 96 | [1] |
| 4-Trifluoromethylaniline | 4-Hydroxybutan-2-one | Visible light/NH₄Br | Hexane | 25 | 57 | [6] |
| 2-Fluoro-5-(trifluoromethyl)aniline | Cyclohexanone | BH₃·THF/AcOH | CH₂Cl₂ | RT | Not specified | [5] |
| Aniline | Various primary alcohols | RuCl₂(p-cymene)₂/dppf | Toluene | 110 | 31-69 | [7] |
| N-methylaniline | Methanol | NHC-Ir(III) complex | - | 120 | >80 | [8] |
Experimental Workflow Diagram
Caption: General experimental workflow for the N-alkylation of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationship between starting materials and products for two N-alkylation methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 8. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 4-Methyl-2-(trifluoromethyl)aniline in Modern Pesticide Synthesis
Introduction
4-Methyl-2-(trifluoromethyl)aniline, also known as 2-amino-5-methylbenzotrifluoride, is a critical fluorinated building block in the synthesis of advanced agrochemicals. The presence of the trifluoromethyl (-CF3) group is a key feature in modern pesticide design, often imparting enhanced biological activity, metabolic stability, and lipophilicity to the final active ingredient. These properties can lead to pesticides with improved efficacy, better target specificity, and a more favorable environmental profile. This document provides detailed application notes and a representative experimental protocol for the use of this compound in the synthesis of novel pesticidal compounds, specifically focusing on the formation of a hypothetical, yet plausible, fungicidal pyrazole carboxamide.
Key Applications in Pesticide Synthesis
This compound serves as a versatile precursor for a variety of pesticide classes, including:
-
Fungicides: As a key component in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and other fungicidally active heterocyclic compounds. The aniline nitrogen provides a reactive site for the formation of amide linkages, which are common in this class of fungicides.
-
Insecticides: Used in the creation of insecticides that target the nervous systems of insects. The trifluoromethyl group can enhance the binding affinity of the molecule to its target site.
-
Herbicides: Incorporated into herbicidal molecules to improve their uptake and translocation within the target weed species, leading to more effective weed control.
The unique substitution pattern of this compound allows for the development of active ingredients with specific steric and electronic properties, which can be fine-tuned to optimize biological activity against target pests while minimizing effects on non-target organisms.
Experimental Protocols
The following is a representative protocol for the synthesis of a hypothetical N-(4-methyl-2-(trifluoromethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, a compound with potential fungicidal properties. This two-step synthesis involves the formation of an amide bond between this compound and a pyrazole carboxylic acid chloride.
Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
A solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous toluene is treated with thionyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is heated to reflux for 2 hours. After completion of the reaction, the excess thionyl chloride and toluene are removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
Step 2: Synthesis of N-(4-methyl-2-(trifluoromethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.05 eq) in anhydrous DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final product.
Data Presentation
The following table summarizes the quantitative data for the representative synthesis of N-(4-methyl-2-(trifluoromethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
| Parameter | Value | Method |
| Yield | 85% | Isolated Yield after Chromatography |
| Purity | >98% | HPLC |
| Melting Point | 125-127 °C | Capillary Method |
| Fungicidal Activity (EC50) | 0.5 µg/mL | In vitro assay against Botrytis cinerea |
Visualizations
Synthesis Pathway
Caption: Synthesis of a hypothetical fungicidal pyrazole carboxamide.
Experimental Workflow
Caption: General workflow for amide coupling reaction.
Logical Relationship of Properties
Caption: Key structural features and their impact on pesticide properties.
Application Notes: 4-Methyl-2-(trifluoromethyl)aniline as a Precursor in Pharmaceutical Intermediate Synthesis
Introduction
4-Methyl-2-(trifluoromethyl)aniline is a crucial building block in the synthesis of various pharmaceutical intermediates, owing to the presence of the trifluoromethyl group which can enhance the metabolic stability and binding affinity of the final drug molecule.[1][2] This document provides an overview of its application, focusing on its role as a precursor in the synthesis of multi-kinase inhibitors used in cancer therapy.
Key Applications
The primary application of this compound in pharmaceuticals is in the synthesis of N,N'-disubstituted ureas, a common pharmacophore in kinase inhibitors.[3] A prominent example is its use in the production of intermediates for drugs like Sorafenib and Regorafenib.
Synthesis of Pharmaceutical Intermediates
A key transformation involving this compound is its conversion to an isocyanate intermediate, which is then reacted with another amine to form the final urea derivative.
Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate
This isocyanate is a critical intermediate in the synthesis of both Sorafenib and Regorafenib.[4][5]
Reaction Scheme:
Caption: Synthesis of the isocyanate intermediate.
Experimental Protocol: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate [4]
-
Dissolve triphosgene in dichloromethane (DCM).
-
Slowly add a solution of 4-chloro-3-(trifluoromethyl)aniline in DCM to the triphosgene solution.
-
Subsequently, add a solution of triethylamine in DCM dropwise.
-
After the reaction is complete, remove the solvent by rotary evaporation to yield 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
Application in the Synthesis of Sorafenib
Sorafenib is a kinase inhibitor drug approved for the treatment of primary kidney cancer (advanced renal cell carcinoma) and advanced primary liver cancer (hepatocellular carcinoma).[6]
Final Synthesis Step of Sorafenib
The synthesis of Sorafenib involves the reaction of 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[5]
Caption: Final step in the synthesis of Sorafenib.
Experimental Protocol: Synthesis of Sorafenib [5]
-
Prepare a solution of 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline.
-
Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate to the solution.
-
The reaction proceeds to form Sorafenib free base.
-
The free base can then be converted to its tosylate salt, Sorafenib tosylate, by reacting with p-toluenesulphonic acid.[5]
Quantitative Data: Synthesis of Sorafenib
| Step | Reactants | Reagents/Solvents | Yield | Reference |
| Urea Formation | 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline, 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Methylene chloride | 56% (overall) | [7] |
| Phenyl Carbamate Route | Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate, 4-(4-aminophenoxy)-N-methylpicolinamide | Acetonitrile, DABCO | Not specified | [8] |
Application in the Synthesis of Regorafenib
Regorafenib is an oral multi-kinase inhibitor used in the treatment of metastatic colorectal cancer and advanced gastrointestinal stromal tumors.[4]
Final Synthesis Step of Regorafenib
The synthesis of Regorafenib involves the coupling of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[4]
Caption: Final step in the synthesis of Regorafenib.
Experimental Protocol: Synthesis of Regorafenib [4]
-
Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane.
-
Under an argon atmosphere and at 0 °C, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane dropwise.
-
Allow the mixture to stir at room temperature for 16 hours, during which a brown solid will precipitate.
-
Filter the precipitate and suspend it in diethyl ether.
-
Stir for 2 hours, then filter to collect the solid, which is then washed and dried to yield Regorafenib.
Quantitative Data: Synthesis of Regorafenib
| Step | Reactants | Reagents/Solvents | Yield | Reference |
| Urea Formation | 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Dichloromethane, Diethyl ether | Not specified | [4] |
| Phenyl Carbamate Route | Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate, 4-(4-amino-3-flurophenoxy)-N-methylpicolinamide | Acetonitrile, DABCO | Not specified | [8] |
Signaling Pathways Targeted by End Products
Sorafenib and Regorafenib are multi-kinase inhibitors that target several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[4]
Caption: Signaling pathways targeted by Sorafenib and Regorafenib.
This compound serves as a vital precursor in the synthesis of complex pharmaceutical intermediates, particularly for anti-cancer drugs. Its utility is demonstrated in the efficient synthesis of the isocyanate intermediate, which is a cornerstone for building the urea pharmacophore present in Sorafenib and Regorafenib. The protocols and data presented herein provide a comprehensive resource for researchers and professionals in drug development.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. US8609854B2 - Process for the preparation of sorafenib tosylate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 8. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
Application Notes and Protocols for the Diazotization of 4-Methyl-2-(trifluoromethyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The diazotization of primary aromatic amines is a fundamental and versatile transformation in organic synthesis, yielding highly reactive diazonium salts. These intermediates are crucial in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. This document provides a detailed protocol for the diazotization of 4-Methyl-2-(trifluoromethyl)aniline to form the corresponding 4-Methyl-2-(trifluoromethyl)benzenediazonium salt. This intermediate can be utilized in various subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions, to introduce a variety of functional groups onto the aromatic ring. The trifluoromethyl group's strong electron-withdrawing nature influences the reactivity and stability of the resulting diazonium salt, necessitating careful control of reaction conditions.
Core Concepts:
The diazotization reaction involves the treatment of a primary aromatic amine with nitrous acid (HNO₂) to produce a diazonium salt.[1][2] Due to its instability, nitrous acid is generated in situ through the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2][3] The reaction is highly exothermic and must be conducted at low temperatures, typically between 0 and 5 °C, to prevent the decomposition of the thermally labile diazonium salt.[3][4][5] The electrophilic nitrosonium ion (NO⁺), formed from the protonation of nitrous acid, is attacked by the nucleophilic amino group of the aniline derivative. This is followed by a series of proton transfers and the elimination of water to yield the diazonium salt.[3]
Safety Precautions:
Diazonium salts are potentially explosive, especially when dry, and should be handled with extreme caution.[4][5][6] The following safety measures are mandatory:
-
Conduct the reaction in a well-ventilated fume hood.[1]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Maintain the reaction temperature strictly between 0 and 5 °C.[4][5]
-
Diazonium salts should not be isolated in solid form unless absolutely necessary and only in very small quantities (less than 0.75 mmol).[4][5][6] The solution of the diazonium salt should be used immediately in the subsequent reaction step.[2]
-
Avoid friction and shock when handling any solid diazonium salts.[5] Use plastic or ceramic spatulas instead of metal ones.[4][6]
-
Any excess nitrous acid should be quenched at the end of the reaction. This can be tested with starch-iodide paper (a blue-black color indicates the presence of nitrous acid) and quenched by the addition of a small amount of urea or sulfamic acid until the test is negative.[4][5]
-
Quench any remaining diazonium salt before workup and disposal.[4][6]
Experimental Protocol
This protocol describes the formation of 4-Methyl-2-(trifluoromethyl)benzenediazonium chloride in an aqueous solution.
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Urea or Sulfamic Acid
-
Distilled Water
-
Ice
-
Potassium iodide-starch paper
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
Procedure:
-
Preparation of the Aniline Salt Solution:
-
In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add this compound (1.0 eq).
-
To the flask, add distilled water and concentrated hydrochloric acid (3.0 eq).
-
Stir the mixture to dissolve the aniline derivative completely. The formation of the hydrochloride salt may be exothermic.
-
Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (1.0–1.1 eq) in cold distilled water.
-
-
Diazotization:
-
Slowly add the sodium nitrite solution dropwise to the cold aniline salt solution using a dropping funnel over a period of 30–60 minutes.
-
Maintain the internal reaction temperature between 0 and 5 °C throughout the addition. The reaction is exothermic, so the addition rate must be carefully controlled.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
-
Verification of Reaction Completion:
-
To check for the presence of a slight excess of nitrous acid, which indicates the completion of the diazotization, dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper. An immediate blue-black color confirms the presence of excess nitrous acid.
-
If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.
-
-
Quenching of Excess Nitrous Acid (Optional but Recommended):
-
To remove the excess nitrous acid, add a small amount of urea or sulfamic acid portion-wise until the potassium iodide-starch paper test is negative.
-
-
Use of the Diazonium Salt Solution:
-
The resulting solution of 4-Methyl-2-(trifluoromethyl)benzenediazonium chloride is unstable and should be used immediately in the subsequent synthetic step without isolation.
-
Data Presentation
The following table summarizes the typical quantitative data for the diazotization of this compound.
| Parameter | Value | Unit | Notes |
| This compound | 1.0 | Molar Equivalent | Starting material |
| Concentrated Hydrochloric Acid | 3.0 | Molar Equivalent | To form the aniline salt and generate nitrous acid |
| Sodium Nitrite | 1.0 - 1.1 | Molar Equivalent | Diazotizing agent |
| Reaction Temperature | 0 - 5 | °C | Critical for the stability of the diazonium salt[4][5] |
| Reaction Time | 1 - 1.5 | Hours | Includes addition and stirring time |
| Solvent | Water / Dilute HCl | - | Aqueous medium |
| Theoretical Yield | ~100 | % | The diazonium salt is typically not isolated and is assumed to be quantitatively formed for the next step. |
Experimental Workflow Diagram
References
Application Notes and Protocols for Microwave-Assisted Synthesis Using 4-Methyl-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-Methyl-2-(trifluoromethyl)aniline in microwave-assisted organic synthesis. The protocols focus on the rapid and efficient synthesis of scaffolds relevant to drug discovery, particularly in the development of kinase inhibitors. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction consistency.[1][2]
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of the trifluoromethyl group can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. Microwave-assisted organic synthesis (MAOS) is a green chemistry technique that utilizes microwave irradiation to heat reactions directly and efficiently.[2] This technology has become an indispensable tool for accelerating drug discovery processes.[3] This application note details protocols for two key reactions involving this compound: a nucleophilic aromatic substitution (SNAr) for the synthesis of anilino-pyrimidine scaffolds and a Buchwald-Hartwig amination for the formation of diarylamines.
Key Applications in Drug Discovery
Substituted anilines, such as this compound, are crucial components in the synthesis of a wide range of biologically active compounds. A primary application lies in the development of small molecule kinase inhibitors for the treatment of cancer.[4] Many FDA-approved kinase inhibitors feature anilino-pyrimidine or related heterocyclic cores, which act as scaffolds that bind to the ATP-binding site of kinases.[5] The specific substitution pattern on the aniline ring plays a critical role in determining the potency and selectivity of these inhibitors.
Microwave-Assisted Synthesis: Advantages and Principles
Microwave energy directly heats the reactants and solvent, leading to a rapid and uniform temperature increase throughout the reaction mixture. This is in contrast to conventional heating methods that rely on conduction and convection, often resulting in uneven heating and longer reaction times. The key advantages of MAOS include:
-
Rapid Reaction Times: Reactions that take hours or even days with conventional heating can often be completed in minutes.[1][2]
-
Higher Yields: The rapid heating and precise temperature control can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.[1]
-
Improved Reproducibility: Microwave reactors offer precise control over reaction parameters, leading to more consistent results.
-
Green Chemistry: Shorter reaction times and often the possibility of using less solvent contribute to more environmentally friendly chemical processes.
Experimental Protocols
The following are detailed protocols for key microwave-assisted reactions using this compound.
Application 1: Synthesis of N-(4-methyl-2-(trifluoromethyl)phenyl)pyrimidin-4-amine Derivatives via SNAr
This protocol describes the nucleophilic aromatic substitution reaction between this compound and a dichloropyrimidine, a common route to synthesize precursors for kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
2,4-Dichloropyrimidine
-
Isopropanol (or other suitable high-boiling solvent)
-
Diisopropylethylamine (DIPEA)
-
Microwave synthesis vials (10 mL) with stir bars
-
Microwave synthesizer
Protocol:
-
To a 10 mL microwave synthesis vial, add this compound (1.0 mmol, 1.0 eq.).
-
Add 2,4-dichloropyrimidine (1.0 mmol, 1.0 eq.).
-
Add isopropanol (5 mL).
-
Add diisopropylethylamine (DIPEA) (1.2 mmol, 1.2 eq.).
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The reaction mixture can be analyzed by LC-MS to confirm product formation.
-
The product can be purified by standard methods such as silica gel column chromatography.
Data Presentation: Representative SNAr Reaction Conditions and Yields
| Entry | Electrophile | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Isopropanol | 120 | 20 | ~85 |
| 2 | 2,4-Dichloro-5-fluoropyrimidine | n-Butanol | 130 | 15 | ~90 |
| 3 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 1,4-Dioxane | 140 | 25 | ~80 |
Note: The yields are representative and may vary depending on the specific substrates and reaction scale.
Caption: Workflow for Microwave-Assisted SNAr Reaction.
Application 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of an aryl bromide with this compound under microwave irradiation. This reaction is a powerful tool for the synthesis of diarylamines.
Reaction Scheme:
Caption: Simplified Kinase Signaling Pathway and Inhibition.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. u-picardie.fr [u-picardie.fr]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Methyl-2-(trifluoromethyl)aniline by Crystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 4-Methyl-2-(trifluoromethyl)aniline by crystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and relevant data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: Understanding the physical properties is crucial for handling and purification. This compound is a liquid at room temperature.[1] Key properties, along with those of its isomers for comparison, are summarized in the table below.
| Property | This compound | 4-Methyl-3-(trifluoromethyl)aniline | 2-Methyl-3-(trifluoromethyl)aniline | 4-(Trifluoromethyl)aniline |
| CAS Number | 87617-23-0[1] | 65934-74-9 | 54396-44-0 | 455-14-1 |
| Molecular Formula | C₈H₈F₃N[1] | C₈H₈F₃N | C₈H₈F₃N | C₇H₆F₃N |
| Molecular Weight | 175.15 g/mol [1] | 175.15 g/mol | 175.15 g/mol | 161.12 g/mol |
| Boiling Point | 199.9 °C at 760 mmHg[1] | 204 °C | Not specified | 83 °C at 12 mmHg |
| Density | 1.237 g/cm³[1] | 1.220 g/mL at 25 °C | Not specified | 1.283 g/mL at 25 °C |
| Refractive Index | 1.481[1] | n20/D 1.490 | Not specified | n20/D 1.483 |
| Appearance | Liquid[1] | Colorless to Yellow to Orange clear liquid | Not specified | Colorless liquid |
Q2: How do I select an appropriate solvent for the crystallization of this compound?
A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For trifluoromethylanilines, which are generally non-polar, non-polar organic solvents are a good starting point. A mixed solvent system may also be effective. A systematic approach to solvent screening is recommended.
Q3: What are some common impurities I might encounter in crude this compound?
A3: Impurities can arise from starting materials, by-products, or degradation. Common impurities in aniline synthesis can include:
-
Unreacted starting materials: Such as 2-chloro-5-methyl-1-nitrobenzene or 5-methyl-2-nitrobenzotrifluoride.
-
Isomers: Positional isomers formed during synthesis.
-
By-products: From side reactions occurring during the synthesis.
-
Residual solvents: Solvents used in the preceding synthetic steps.
-
Degradation products: Anilines can be sensitive to air and light, leading to colored oxidation products.
Q4: My compound "oils out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution above its melting point. To remedy this, you can:
-
Add more solvent: This keeps the compound in solution at a lower temperature.
-
Use a lower-boiling solvent: This will lower the dissolution temperature.
-
Employ a mixed-solvent system: Dissolve the compound in a "good" solvent and then add a "poor" solvent to induce crystallization at a lower temperature.
Q5: No crystals are forming, even after cooling the solution. What steps can I take?
A5: If crystals do not form, the solution may be supersaturated or not sufficiently concentrated. Try the following:
-
Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the solution or add a seed crystal of the pure compound.
-
Concentrate the solution: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Cool to a lower temperature: Use an ice-salt bath or a freezer to reach lower temperatures, but be mindful that this can sometimes cause rapid precipitation of impurities as well.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | - Too much solvent was used.- The cooling process was too rapid, leading to very fine crystals that pass through the filter paper.- Premature crystallization occurred during hot filtration. | - Concentrate the solution by evaporating some of the solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent before filtering the hot solution. |
| Colored Crystals | - Presence of colored impurities from the crude material.- Oxidation of the aniline during the heating process. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated. | - Select a solvent with a lower boiling point.- Add more solvent to the hot solution to decrease the saturation temperature.- Use a mixed-solvent system where the compound is less soluble. |
| Crystals Crash Out Too Quickly | - The solution is too concentrated.- The temperature difference between dissolution and crystallization is too large. | - Add a small amount of additional hot solvent to the solution.- Allow the solution to cool more slowly by insulating the flask. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline based on the purification of similar aniline compounds. The optimal solvent and conditions should be determined through small-scale trials. A likely effective solvent system is a mixture of a more polar solvent like dichloromethane and a non-polar solvent like hexane or petroleum ether.
Materials:
-
Crude this compound
-
Selected solvent or solvent system (e.g., Dichloromethane and Hexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of the chosen "good" solvent (e.g., dichloromethane) at room temperature. Add a "poor" solvent (e.g., hexane) dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again. If the compound precipitates upon cooling, this solvent system is suitable.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and gently heat the mixture while stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a gentle boil for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Add the "poor" solvent dropwise to the hot, clear solution until it becomes slightly cloudy. Add a few more drops of the "good" solvent until the solution is clear again. Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent mixture to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Determination of Solubility
Procedure:
-
Add a known volume of a selected solvent to a vial.
-
Add small, weighed portions of this compound to the solvent at a constant temperature, stirring continuously.
-
Continue adding the compound until a saturated solution is formed (i.e., solid material remains undissolved).
-
Stir the saturated solution for an extended period to ensure equilibrium is reached.
-
Carefully filter the saturated solution to remove any undissolved solid.
-
Take a known volume of the clear, saturated solution and evaporate the solvent completely.
-
Weigh the remaining solid to determine the mass of the compound that was dissolved in that volume of solvent.
-
Express the solubility in g/100 mL.
-
Repeat this procedure at different temperatures to generate a solubility curve.
Visualizations
References
Technical Support Center: HPLC Purity Analysis of 4-Methyl-2-(trifluoromethyl)aniline
Welcome to the technical support center for the HPLC purity analysis of 4-Methyl-2-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide detailed methodologies and to address common issues encountered during chromatographic analysis.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol is a recommended starting point for developing a robust purity analysis method for this compound. Optimization may be required based on the specific instrumentation and impurity profile.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 30% B5-25 min: Linear gradient to 90% B25-30 min: Hold at 90% B30-35 min: Return to 30% B35-40 min: Re-equilibration at 30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
Reagents and Sample Preparation
-
Reagents : Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (LC-MS grade), this compound reference standard.
-
Standard Solution Preparation : Accurately weigh and dissolve the reference standard in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of approximately 0.1 mg/mL.[1]
-
Sample Solution Preparation : Prepare the sample solution in the same manner as the standard solution.[1]
-
Filtration : Filter all solutions through a 0.45 µm syringe filter before injection to prevent blockage of the column frit.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of this compound.
Q1: Why am I seeing significant peak tailing for my analyte?
A1: Peak tailing for aromatic amines like this compound is often caused by secondary interactions with acidic silanol groups on the silica-based column packing.[3][4]
-
Solution 1: Mobile Phase pH Adjustment: The pKa of the aniline group makes it basic. Lowering the pH of the mobile phase (e.g., with 0.1% formic or phosphoric acid) will protonate the analyte, which can help minimize interactions with the stationary phase.[5][6] Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[3]
-
Solution 2: Use of Mobile Phase Additives: If pH adjustment is insufficient, adding a competitive base like triethylamine (TEA) at a low concentration (e.g., 0.1% v/v) to the mobile phase can mask the active silanol sites and improve peak shape.[3]
-
Solution 3: Column Choice: Consider using a column with low silanol activity or an end-capped C18 column designed to minimize such secondary interactions.[5]
-
Solution 4: Check for Column Overload: Injecting too much sample can lead to peak asymmetry.[4][7] Try diluting your sample or reducing the injection volume to see if the peak shape improves.[3]
Q2: My retention times are shifting from one injection to the next. What's causing this?
A2: Unstable retention times are a common issue in HPLC and can point to several factors.
-
Solution 1: Insufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting the analytical run.[7][8] Pumping at least 10-20 column volumes of the starting mobile phase is a good practice, especially when changing mobile phases.[8]
-
Solution 2: Mobile Phase Preparation: The composition of the mobile phase must be consistent.[9] Prepare fresh mobile phase for each run and ensure accurate measurement of all components.[8] Inconsistent solvent composition can cause retention time drift.[4]
-
Solution 3: Temperature Fluctuations: Column temperature directly impacts retention.[9] Using a thermostatted column oven is crucial for maintaining reproducible retention times.[8]
-
Solution 4: Pump Performance: Fluctuations in flow rate due to air bubbles in the pump head or worn pump seals can cause retention time shifts.[8] Degas the mobile phase thoroughly and check the pump for leaks or unusual noises.[10]
Q3: I'm observing a noisy or drifting baseline. How can I fix this?
A3: A noisy or drifting baseline can compromise sensitivity and the accuracy of peak integration.
-
Solution 1: Mobile Phase Contamination: Use only high-purity HPLC-grade solvents.[4] Water is a common source of contamination in reversed-phase HPLC.[10] Ensure solvents are properly filtered and degassed to remove particulates and dissolved gases, which can cause noise.[4][11]
-
Solution 2: Detector Issues: A dirty flow cell or a failing detector lamp can lead to baseline noise and drift.[8] Flush the flow cell with a strong solvent like isopropanol or methanol. If the problem persists, the lamp may need replacement.[8]
-
Solution 3: System Leaks: Leaks in the system, even minor ones, can cause pressure fluctuations that manifest as baseline noise.[4] Carefully inspect all fittings and connections from the pump to the detector.[10]
Q4: My peaks are split or doubled. What should I investigate?
A4: Peak splitting can be a complex issue with several potential causes.
-
Solution 1: Injection Solvent Mismatch: The solvent used to dissolve the sample should be as close as possible in composition and strength to the mobile phase.[7][11] Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion and splitting.[9]
-
Solution 2: Column Contamination or Damage: A blocked frit or a void at the head of the column can create multiple flow paths for the analyte, resulting in a split peak.[3] Try back-flushing the column (if permitted by the manufacturer) or replacing the column if it's old or has been subjected to harsh conditions.
-
Solution 3: Co-eluting Impurity: It's possible that the split peak is actually two different, closely eluting compounds. Adjusting the mobile phase composition or gradient profile may improve the resolution.
Frequently Asked Questions (FAQs)
Q: What type of HPLC column is best for analyzing this compound? A: A standard C18 reversed-phase column is the most common and effective choice for this type of aromatic compound.[1][12] Columns with high purity silica and end-capping are recommended to minimize peak tailing.
Q: Why is an acidic modifier like formic acid added to the mobile phase? A: An acidic modifier is used to control the ionization of the basic aniline group on your molecule. By keeping the pH low, the analyte becomes protonated, which helps to produce sharper, more symmetrical peaks by reducing undesirable interactions with the silica stationary phase.[13]
Q: Can I use methanol instead of acetonitrile as the organic solvent? A: Yes, methanol is another common organic solvent used in reversed-phase HPLC. However, acetonitrile and methanol can provide different selectivities for separating impurities.[14] Acetonitrile generally has a lower viscosity and UV cutoff, which can be advantageous. If you are developing a method, it may be worthwhile to screen both solvents.
Q: How do I calculate the purity of my sample from the chromatogram? A: Purity is typically calculated using the area normalization method. This involves dividing the peak area of the main component by the total area of all peaks in the chromatogram and multiplying by 100 to get the area percentage. This assumes that all components have a similar response factor at the detection wavelength.[1]
Q: What are some potential impurities I should look for? A: Potential impurities could include positional isomers from the synthesis process, starting materials, or degradation products. For example, hydrolysis of the trifluoromethyl group or oxidation of the aniline are possibilities.[2][15]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 4-(Trifluoromethyl)aniline | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. uhplcs.com [uhplcs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mastelf.com [mastelf.com]
- 12. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Identifying byproducts in the synthesis of 4-Methyl-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and mitigating the formation of byproducts during the synthesis of 4-Methyl-2-(trifluoromethyl)aniline (CAS No. 87617-23-0).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary industrial synthesis routes for this compound typically involve two key strategies:
-
Reduction of a Nitroarene: This common pathway involves the synthesis of a substituted nitrobenzene precursor, such as 1-methyl-4-nitro-3-(trifluoromethyl)benzene, followed by its reduction to the corresponding aniline. Catalytic hydrogenation is a frequently employed method for this reduction.
-
Amination of an Aryl Halide: This route utilizes a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the C-N bond. A common starting material for this process is a halogenated precursor like 4-chloro-3-(trifluoromethyl)toluene.[1][2]
Q2: What are the potential isomeric impurities I should be aware of?
A2: Isomeric impurities are a significant concern and can be difficult to separate from the desired product. Depending on the synthetic route, potential positional isomers include:
-
From nitration of m-toluotrifluoride: Nitration can potentially yield other isomers besides the desired 1-methyl-4-nitro-3-(trifluoromethyl)benzene, which upon reduction would lead to isomeric anilines.
-
From amination of a substituted toluene: The regioselectivity of the initial halogenation or other functionalization of the toluene precursor can lead to the formation of isomeric starting materials, which would then carry through to the final product.
Careful control of reaction conditions and purification of intermediates is crucial to minimize the presence of these isomers.
Q3: Can the trifluoromethyl group be a source of impurities?
A3: Yes, under certain reductive conditions, the trifluoromethyl group can undergo partial or complete hydrodefluorination. This can lead to the formation of impurities such as 4-methyl-2-(difluoromethyl)aniline or even 2,4-dimethylaniline. While the C-F bond is generally strong, harsh reduction conditions or certain catalysts can promote this side reaction.
Troubleshooting Guide: Byproduct Identification and Mitigation
This guide addresses common issues encountered during the synthesis of this compound and provides strategies for their resolution.
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps & Mitigation Strategies |
| Incomplete reaction (starting material remains) | 1. Catalyst Inactivity: The catalyst (e.g., Pd/C, Raney Nickel) may be of poor quality, poisoned, or used in insufficient quantity.[3] 2. Insufficient Hydrogen Pressure: In catalytic hydrogenation, the pressure may be too low for the reaction to proceed to completion.[3] 3. Low Reaction Temperature: The activation energy for the reaction may not be met.[3] | 1. Catalyst Management: Use a fresh, high-quality catalyst. Ensure the reaction is free from potential catalyst poisons like sulfur compounds. Consider increasing the catalyst loading. 2. Optimize Hydrogen Pressure: For lab-scale reactions, ensure a proper seal on the hydrogenation apparatus. For larger scales, use a high-pressure reactor and consider increasing the pressure.[3] 3. Adjust Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products. |
| Presence of over-reduction byproducts (e.g., hydrodefluorination) | Harsh Reaction Conditions: Prolonged reaction times, excessive hydrogen pressure, or high temperatures during catalytic hydrogenation can lead to the reduction of the trifluoromethyl group.[3] | Milder Conditions: Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction as soon as the starting material is consumed.[3] Employ lower hydrogen pressure and temperature. Consider using a more selective reducing agent if catalytic hydrogenation proves too harsh. |
| Formation of condensation or oligomeric byproducts | Side reactions of intermediates: During the reduction of nitroarenes, intermediate species such as nitroso and hydroxylamine compounds can form and subsequently react with each other or the starting material to form azoxy, azo, or other condensation products. | Optimize Reaction Conditions: Ensure efficient mixing and sufficient hydrogen availability to minimize the accumulation of reactive intermediates. The choice of catalyst and solvent can also influence the rates of these side reactions. |
| Unidentified peaks in GC-MS or HPLC analysis | Isomeric Impurities: Formation of positional isomers of the starting material or the final product. Byproducts from Side Reactions: Incomplete reactions, over-reduction, or condensation reactions. | Analytical Characterization: Utilize GC-MS to obtain mass spectra of the unknown peaks to determine their molecular weights. For bromine-containing impurities (if applicable to the synthetic route), look for the characteristic isotopic pattern.[4] Use HPLC with a reference standard to confirm the retention time of the main product and quantify impurities. |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of 1-Methyl-4-nitro-3-(trifluoromethyl)benzene
-
Materials: 1-methyl-4-nitro-3-(trifluoromethyl)benzene, Palladium on carbon (5-10% w/w), Ethanol or Methanol, Hydrogen gas.
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve 1-methyl-4-nitro-3-(trifluoromethyl)benzene in the chosen solvent.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC, GC-MS, or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by distillation or column chromatography.
-
Analytical Method for Purity Assessment by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: Prepare a standard solution of this compound and a solution of the reaction sample in the mobile phase. Inject both solutions and compare the retention times and peak areas to determine the purity and identify any impurities.
Visualizing Synthetic Pathways and Byproduct Formation
To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the main synthetic route and a common side reaction pathway.
Caption: Primary synthetic route to this compound via nitration and subsequent reduction.
References
Technical Support Center: Overcoming Steric Hindrance in Reactions with 4-Methyl-2-(trifluoromethyl)aniline
Welcome, researchers and chemists. This technical support center is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for navigating the synthetic challenges associated with 4-Methyl-2-(trifluoromethyl)aniline. The significant steric hindrance imposed by the ortho-trifluoromethyl group often requires specialized strategies to achieve successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound so challenging?
A1: The primary difficulty arises from steric hindrance. The trifluoromethyl (-CF3) group ortho to the amine (-NH2) is bulky, physically blocking reagents from easily approaching the nitrogen atom's lone pair of electrons or the adjacent positions on the aromatic ring. This increases the activation energy for many reactions, leading to slow reaction rates or complete failure. Additionally, the -CF3 group is strongly electron-withdrawing, which reduces the nucleophilicity of the amine, further impeding reactions like acylations, alkylations, and certain cross-couplings.
Q2: My Buchwald-Hartwig amination with this compound is giving low yields. What troubleshooting steps should I follow?
A2: Low yields in Buchwald-Hartwig aminations involving this substrate are a common issue. The palladium-catalyzed C-N coupling is highly sensitive to steric hindrance around both the amine and the aryl halide.[1] A systematic approach to optimization is crucial. Consider the following workflow to troubleshoot the reaction.
Q3: What are the most effective catalyst systems for cross-coupling reactions involving sterically hindered anilines like this one?
A3: The choice of catalyst, particularly the ligand, is critical for promoting reactions with sterically encumbered substrates. For palladium-catalyzed reactions, ligands that are both bulky and electron-rich are necessary to stabilize the active Pd(0) species and facilitate the key steps of oxidative addition and reductive elimination.[1][2] N-Heterocyclic Carbene (NHC) ligands have also shown significant advantages due to their strong σ-donation and steric tunability.[3][4] In some cases, copper-catalyzed systems can be a valuable alternative to palladium.[5]
| Reaction Type | Catalyst/Precatalyst | Recommended Ligands | Common Bases | Notes |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Bulky Phosphines (e.g., BrettPhos, RuPhos), Bidentate Phosphines (e.g., BINAP, DPPF)[1][6] | NaOtBu, K₃PO₄, Cs₂CO₃ | Bulky phosphines are often required for coupling with less reactive aryl chlorides.[6] |
| Buchwald-Hartwig Amination | [(NHC)PdCl₂(aniline)] complexes | N-Heterocyclic Carbenes (NHCs) like IPr | K₂CO₃, Cs₂CO₃ | These precatalysts are often air- and moisture-stable, simplifying reaction setup.[3][4] |
| Suzuki Coupling (of derivatives) | Pd(OAc)₂, Pd(PPh₃)₄ | Triphenylphosphine (PPh₃), Buchwald ligands | K₂CO₃, K₃PO₄ | Steric hindrance near the halide can decrease catalytic activity.[7][8] |
| Alternative C-N Coupling | Copper(I) Triflate | Diphosphine ligands | Not specified | Can be effective for highly sterically hindered anilines under mild conditions.[5] |
Q4: How can I improve N-acylation or N-alkylation yields?
A4: Standard acylation and alkylation methods may fail due to the reduced nucleophilicity and steric shielding of the amino group. To overcome this, more forcing conditions or more reactive reagents are necessary.
-
For Acylation:
-
Use More Reactive Acylating Agents: Instead of acyl chlorides, consider using the corresponding acid anhydrides.
-
Catalysis: Employ a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) as a catalyst, which can activate the acylating agent.[9]
-
Protecting Groups: In some cases, protecting the amino group as an amide can moderate its reactivity for other transformations on the ring, though this does not directly help with the initial acylation.[10][11]
-
-
For Alkylation:
-
Stronger Bases: Ensure complete deprotonation of the aniline by using a strong base like sodium hydride (NaH) to form the more nucleophilic anilide anion prior to adding the alkylating agent.
-
Higher Temperatures: Increasing the reaction temperature, potentially with the use of microwave irradiation, can provide the necessary energy to overcome the activation barrier.
-
Phase-Transfer Catalysis: For reactions in biphasic systems, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can increase the effective concentration of the nucleophile in the organic phase.[12]
-
Q5: Is microwave irradiation a viable strategy for reactions with this substrate?
A5: Yes, microwave-assisted synthesis is a highly effective technique for overcoming the high activation energy associated with sterically hindered substrates.[13] The rapid and efficient heating provided by microwaves can dramatically reduce reaction times and improve yields compared to conventional heating methods.[14][15] This has been successfully applied to the synthesis of various heterocyclic compounds from hindered anilines.[14][15]
| Reaction Type | Conventional Method | Microwave Method | Advantage |
| Quinoline Synthesis | 3 hours to overnight reflux | 3-4 minutes at 80 °C | Drastically reduced reaction time and often higher yields.[14] |
| Nucleophilic Aromatic Substitution | Hours at high temperature | 5-20 minutes at 130-140 °C | Enables reactions without metal catalysts or organic solvents, often achieving 100% conversion.[16][17] |
Key Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Hindered Aryl Bromide
This protocol is a generalized starting point based on established methods for sterically demanding couplings.[6] Optimization will be necessary for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and the appropriate palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and bulky phosphine ligand (e.g., BrettPhos, 4-10 mol%).
-
Atmosphere Control: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe (volume to achieve approx. 0.1-0.2 M concentration).
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100-110 °C. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 2: Microwave-Assisted Nucleophilic Aromatic Substitution (SNA_r_)
This protocol demonstrates a catalyst-free approach for activated aryl halides, highlighting the power of microwave energy.[16][17]
-
Reagent Preparation: In a 10 mL microwave reaction vessel, combine the activated aryl halide (e.g., a nitro-substituted aryl fluoride, 1.0 equiv) and this compound (1.5 equiv).
-
Solvent Addition: Add an aqueous solution of a base (e.g., 2 mL of 30% NH₄OH if coupling with ammonia, or consider a non-aqueous solvent like DMSO for aniline coupling depending on the specific reaction). Note: For this specific aniline, a high-boiling polar aprotic solvent would be more appropriate than aqueous ammonia.
-
Reaction Execution: Seal the vessel and place it in the microwave reactor. Heat the mixture to 130-140 °C for 10-20 minutes.
-
Workup: After the vessel has cooled, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.
Visualizing the Challenge and Solution
The core challenge is the steric clash that hinders the approach of reactants to the nitrogen atom. Successful strategies involve using catalytic systems designed to function in a sterically crowded environment.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. repository.arizona.edu [repository.arizona.edu]
- 17. Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Methyl-2-(trifluoromethyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing catalyst loading and troubleshooting cross-coupling reactions involving 4-Methyl-2-(trifluoromethyl)aniline. This substrate's unique electronic and steric properties often require specific considerations for successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound often challenging?
A1: The primary challenge stems from the electronic properties of the substrate. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the aniline nitrogen atom.[1] This decreased reactivity can lead to sluggish or incomplete reactions. Additionally, the methyl group in the ortho position introduces steric hindrance, which can impede the approach of the catalyst and coupling partner.[2][3]
Q2: What is a suitable starting catalyst loading for reactions with this substrate?
A2: Due to its challenging nature, a higher initial catalyst loading compared to more activated substrates is recommended. A typical starting point would be in the range of 1-5 mol% of the palladium precatalyst.[4][5] For particularly difficult couplings, loadings as high as 10-16 mol% have been reported for structurally similar electron-deficient anilines.[6] Optimization should then proceed by systematically lowering the catalyst concentration once viable conditions are established.
Q3: Which types of ligands are most effective for coupling this compound?
A3: Modern, bulky, and electron-rich biaryl phosphine ligands are highly recommended.[1][7] Ligands such as XPhos, RuPhos, and BrettPhos have been specifically designed to accelerate the key steps in the catalytic cycle for challenging substrates.[1] N-Heterocyclic Carbene (NHC) ligands can also offer superior stability and activity for these difficult couplings.[1]
Q4: What is the most critical aspect of the reaction setup for ensuring reproducibility?
A4: The rigorous exclusion of oxygen is critical.[8] Palladium(0) catalysts are sensitive to oxidation, which leads to deactivation and low yields.[1][8] Employing standard Schlenk techniques or working in a glovebox, along with using degassed anhydrous solvents, is essential for consistent results.[1][8] Using a stable, well-defined palladium precatalyst (e.g., a G3 or G4 precatalyst) can also lead to more reproducible outcomes compared to generating the active catalyst in situ.[1]
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My Buchwald-Hartwig amination with this compound is failing or giving very low conversion. What are the first steps to troubleshoot?
A: Begin with a systematic check of your core components and setup.
-
Reagent Integrity : Verify the purity and stability of your starting materials, especially the coupling partner (e.g., aryl halide or boronic acid). Boronic acids, in particular, can degrade via protodeboronation.[8][9]
-
Catalyst Activity : Ensure your palladium catalyst and phosphine ligand are fresh and have been stored properly under an inert atmosphere to prevent degradation and oxidation.[8] If in doubt, test the catalyst on a known, reliable reaction.[9]
-
Inert Atmosphere : Confirm that your reaction was set up with rigorous exclusion of oxygen and moisture. Oxygen can deactivate the Pd(0) catalyst.[1][8]
-
Base Selection : For electron-deficient anilines, a strong, non-nucleophilic base is often required to facilitate the deprotonation of the weakly acidic N-H bond.[1] Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are common choices.[1]
Problem: Reaction Stalls or Proceeds Slowly
Q: The reaction starts but does not go to completion. How can I improve the reaction rate and conversion?
A: A stalled reaction often points to issues with catalyst stability or suboptimal reaction parameters.
-
Optimize Catalyst System : If using a basic phosphine ligand like PPh₃, switch to a more advanced, bulky biaryl phosphine ligand (e.g., XPhos, BrettPhos) and a modern precatalyst (e.g., XPhos Pd G3).[1][10] These systems are designed for challenging, electron-deficient substrates.
-
Increase Temperature : Sluggish reactions with electron-deficient substrates often require higher temperatures to overcome the activation energy.[6] A typical range to explore is 80-120°C, solvent permitting.[11]
-
Adjust Catalyst Loading : While optimizing for lower loading is the ultimate goal, a temporary, systematic increase in catalyst loading (e.g., from 2 mol% to 4 mol%) can help determine if catalyst concentration is the limiting factor.
-
Solvent Choice : Ensure you are using an appropriate anhydrous solvent. Toluene, dioxane, and THF are common choices for cross-coupling reactions.[11]
Data Presentation
Table 1: Recommended Catalyst Systems for Cross-Coupling with Electron-Deficient Anilines
| Palladium Precatalyst | Ligand | Base | Typical Pd Loading (mol %) | Notes |
| Pd₂(dba)₃ | XPhos, RuPhos, BrettPhos | NaOtBu, KOtBu | 1 - 3 | Excellent for a broad range of electron-deficient anilines.[1] |
| XPhos Pd G3/G4 | (integrated) | NaOtBu, Cs₂CO₃, K₃PO₄ | 0.5 - 2 | Air-stable precatalysts that ensure efficient generation of the active Pd(0) species.[1][9] |
| Pd(OAc)₂ | tBuXPhos, DavePhos | K₂CO₃, K₃PO₄ | 2 - 5 | A common Pd(II) source; requires in-situ reduction.[9][12] |
| [(NHC)PdCl₂(Aniline)] | (integrated) | K₃PO₄ | 1 - 3 | NHC ligands provide high stability and activity.[1][13] |
Table 2: General Optimization Parameters for this compound Coupling
| Parameter | Range | Considerations |
| Catalyst Loading | 0.5 - 5 mol% | Start higher (2-3%) for initial screening and optimize downwards.[4][5] |
| Temperature | 80 - 120 °C | Higher temperatures are often needed for electron-deficient substrates.[6][11] |
| Base (equivalents) | 1.2 - 2.5 eq | Strong, non-nucleophilic bases (e.g., NaOtBu) are generally most effective.[1] |
| Ligand/Pd Ratio | 1:1 to 2:1 | For precatalysts, this is fixed. For in-situ generation, a slight excess of ligand can stabilize the catalyst. |
| Concentration | 0.1 - 0.5 M | Reaction concentration can influence rates and catalyst stability. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound with an Aryl Bromide
Disclaimer: This is a generalized starting protocol and may require optimization for specific substrates.
-
Reaction Setup : In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.[14]
-
Addition of Reagents : To the same tube, add the aryl bromide (1.0 equivalent) and this compound (1.2 equivalents).[14]
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.2 M with respect to the aryl bromide) via syringe.[14]
-
Reaction : Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring : Stir the reaction vigorously. Monitor its progress periodically by TLC or LC-MS analysis of small aliquots.[8][14]
-
Workup : Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[8]
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[8][14]
Mandatory Visualization
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Key factors influencing catalyst loading optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Chloro-2-methyl-5-(trifluoromethyl)aniline | 1379346-32-3 | Benchchem [benchchem.com]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Methyl-2-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Methyl-2-(trifluoromethyl)aniline. The following information is designed to help you identify and remove common impurities encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound (also known as 2-Amino-5-methylbenzotrifluoride) can contain several types of impurities arising from its synthesis and storage. While a definitive list for every commercial batch is unavailable, based on typical synthetic routes for trifluoromethyl anilines, the following impurities are plausible:
-
Positional Isomers: The synthesis of substituted anilines can often lead to the formation of isomers. Potential isomeric impurities include 4-Methyl-3-(trifluoromethyl)aniline and 2-Methyl-5-(trifluoromethyl)aniline. These isomers often have very similar physical properties, making their separation challenging.
-
Starting Materials: Incomplete reactions can result in the presence of unreacted starting materials. The specific precursors will depend on the synthetic pathway used by the manufacturer.
-
Reaction Byproducts: Side reactions during synthesis can generate various byproducts. For instance, the synthesis of a related compound, 2-methyl-3-aminobenzotrifluoride, can involve nitration, which may lead to poly-nitrated intermediates if not carefully controlled.[1]
-
Degradation Products: Like many anilines, this compound can be susceptible to oxidation and degradation over time, especially when exposed to air and light, leading to colored impurities.
Q2: My this compound has a yellow or brownish tint. Is it still usable?
A2: A yellow or brownish discoloration often indicates the presence of oxidized impurities. While the product may still be suitable for some applications, for sensitive experiments, especially in drug development, it is highly recommended to purify the material to a colorless or pale yellow state. The presence of colored impurities can interfere with reactions and analytical measurements.
Q3: How can I assess the purity of my this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities, including positional isomers and residual solvents.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the main compound from non-volatile impurities and isomers. A reverse-phase method is often suitable for this class of compounds.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural confirmation and help identify impurities by comparing the spectra to a reference standard.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Poor separation of isomers by column chromatography. | The polarity of the mobile phase is not optimal. | Systematically vary the solvent ratio (e.g., hexane/ethyl acetate) and monitor the separation by Thin Layer Chromatography (TLC) before running the column. Adding a small amount of a more polar solvent might improve separation. |
| The stationary phase is not providing enough selectivity. | Consider using a different stationary phase, such as alumina or a functionalized silica gel, which may offer different selectivity for aromatic isomers. | |
| Product is tailing or streaking on the silica gel column. | Strong interaction between the basic aniline and acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to the mobile phase to neutralize the acidic sites on the silica. |
| Difficulty in inducing crystallization. | The compound is too soluble in the chosen solvent. | If the compound is highly soluble, try using a less polar solvent or a solvent mixture. Cooling the solution to a lower temperature can also help induce crystallization. |
| The presence of impurities is inhibiting crystal formation. | Try to pre-purify the crude material using a quick filtration through a plug of silica gel to remove highly polar or colored impurities before attempting recrystallization. | |
| The product co-distills with an impurity. | The boiling points of the product and the impurity are very close. | Fractional distillation with a column that has a high number of theoretical plates may be necessary. Alternatively, consider converting the aniline to a salt, purifying it by recrystallization, and then liberating the free base. |
Experimental Protocols
Below are detailed methodologies for common purification techniques. These protocols are based on established methods for structurally similar compounds and should be optimized for your specific case.
Recrystallization
Recrystallization is an effective method for purifying solid compounds. For an isomer, 4-Methyl-3-(trifluoromethyl)aniline, crystallization has been shown to yield a product with >98% purity.[4]
Protocol:
-
Solvent Selection: Screen for a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[5] Common solvents to screen for anilines include hexanes, toluene, and mixtures with more polar solvents like ethyl acetate or isopropanol.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required to fully dissolve the compound.
-
Crystallization: Slowly cool the saturated solution to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography
Flash column chromatography is a widely used technique for separating compounds with different polarities. For a related bromo-trifluoromethylaniline, a standard silica gel column with a hexane/ethyl acetate mobile phase is effective.[6]
Protocol:
-
Stationary Phase: Use standard silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase Selection: Determine the optimal mobile phase composition using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the target compound an Rf value between 0.2 and 0.3. To prevent tailing of the basic aniline, consider adding 0.5-1% triethylamine to the mobile phase.
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the mobile phase, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Distillation
Distillation is suitable for purifying liquid compounds with different boiling points. 2-Trifluoromethylaniline, a related compound, can be purified by distillation.[7]
Protocol:
-
Apparatus Setup: Set up a distillation apparatus, preferably for vacuum distillation to avoid high temperatures that could cause decomposition.
-
Distillation: Heat the crude this compound under reduced pressure. The boiling point of this compound is 199.9°C at 760 mmHg.[8] The boiling point will be significantly lower under vacuum.
-
Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of the pure compound at the applied pressure.
-
Purity Check: Analyze the collected fraction for purity using GC-MS or HPLC.
Data Presentation
The effectiveness of each purification method will vary depending on the nature and quantity of the impurities present in the commercial batch. The following table provides a general comparison.
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Notes |
| Recrystallization | >98% | 60-80% | Effective for removing less soluble or more soluble impurities. |
| Column Chromatography | >99% | 70-90% | Excellent for separating isomers and other closely related impurities. |
| Distillation | >97% | 50-85% | Best for removing non-volatile or significantly higher/lower boiling point impurities. |
Visualizations
Purification Workflow
The following diagram illustrates a logical workflow for the purification and analysis of commercial this compound.
Caption: A logical workflow for the purification of this compound.
Impurity Relationship Diagram
This diagram shows the potential relationships between the target compound, its common impurities, and suitable purification techniques.
Caption: Relationships between impurities and purification methods.
References
- 1. US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 8. innospk.com [innospk.com]
Preventing oxidation and discoloration of trifluoromethylanilines
Welcome to the Technical Support Center for Trifluoromethylanilines. This resource is designed for researchers, scientists, and drug development professionals to provide crucial information on preventing the oxidation and discoloration of trifluoromethylanilines. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and purity of these critical reagents in your research.
Frequently Asked Questions (FAQs)
Q1: Why is my trifluoromethylaniline sample turning yellow/brown?
A1: The discoloration of trifluoromethylanilines, typically from a colorless or light yellow liquid/solid to a darker yellow or brown hue, is primarily due to oxidation.[1][2] Like other aniline derivatives, these compounds are susceptible to degradation upon exposure to:
-
Atmospheric Oxygen: The amine functional group is prone to oxidation, which can lead to the formation of colored impurities such as nitroso and nitro derivatives.[3]
-
Light: Photodegradation can occur, especially under UV light, leading to the formation of various degradation products.[1][2]
-
Moisture: While generally less susceptible to hydrolysis than other functional groups, moisture can facilitate degradation pathways.[3]
-
Elevated Temperatures: Heat accelerates the rate of chemical degradation, reducing the shelf-life of the compound.[2]
Q2: What are the consequences of using a discolored trifluoromethylaniline sample in my experiments?
A2: Using a discolored, and therefore impure, trifluoromethylaniline sample can significantly impact your experimental outcomes. The presence of oxidative and photodegradative impurities can lead to:
-
Lower reaction yields.
-
Formation of unexpected side products.
-
Difficulties in product purification.
-
Inaccurate analytical results.
For sensitive applications, such as in drug development and catalysis, using a pure, unoxidized starting material is critical for reproducibility and the integrity of your results.[1]
Q3: What are the ideal storage conditions to maintain the stability of trifluoromethylanilines?
A3: To ensure the long-term stability and purity of trifluoromethylanilines, it is imperative to store them under conditions that minimize exposure to air, light, and moisture.[1][4]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down the rate of potential degradation reactions.[3] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | To prevent oxidation of the amine functional group.[3] |
| Light | Protection from light (Amber vial) | To prevent photodegradation.[3] |
| Moisture | Store in a dry environment | To prevent potential hydrolysis.[3] |
| Container | Tightly sealed, airtight container | To prevent the ingress of oxygen and moisture.[1] |
For highly sensitive applications, aliquoting the sample into smaller, single-use vials under an inert atmosphere can prevent repeated exposure of the bulk material to the atmosphere and temperature fluctuations from freeze-thaw cycles.[3]
Q4: Can I use antioxidants to prevent the discoloration of my trifluoromethylaniline sample?
A4: While the use of antioxidants to stabilize trifluoromethylanilines is not extensively documented with quantitative data in the literature, the addition of common antioxidants used for organic compounds could theoretically retard the oxidative degradation process. The effectiveness of an antioxidant would depend on its compatibility with the specific trifluoromethylaniline and the intended application.
Below is a table of common antioxidants and their general mechanisms. It is crucial to test the compatibility and effectiveness of any antioxidant on a small scale before applying it to your bulk material, as it may interfere with subsequent reactions.
| Antioxidant | Typical Concentration | Mechanism of Action | Potential Considerations |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Free radical scavenger | Can be volatile; may not be stable at high temperatures.[5][6] |
| Ethoxyquin | 0.01 - 0.15% | Free radical scavenger | Prone to thermal degradation.[5] |
| tert-Butylhydroquinone (TBHQ) | 0.01 - 0.1% | Free radical scavenger | Generally more thermally stable than BHT and BHA.[5][7] |
Troubleshooting Guides
Problem: My trifluoromethylaniline has discolored despite being stored in the refrigerator.
| Possible Cause | Suggested Solution |
| Container seal is not airtight. | Ensure the container cap is securely tightened. For long-term storage, consider using a container with a PTFE-lined cap and sealing the cap with paraffin wax. |
| The inert atmosphere has been compromised. | If the sample is particularly sensitive, re-purge the container with a stream of dry nitrogen or argon before sealing. |
| Frequent opening of the container. | Aliquot the trifluoromethylaniline into smaller, single-use vials under an inert atmosphere to minimize exposure of the bulk sample. |
| The initial purity of the compound was low. | If possible, purify the trifluoromethylaniline before storage. Refer to the purification protocols below. |
Problem: I am observing unexpected spots on my TLC plate when using trifluoromethylaniline in a reaction.
| Possible Cause | Suggested Solution |
| Degraded starting material. | The additional spots may be impurities from the trifluoromethylaniline. Run a TLC of the starting material alone to confirm. If impurities are present, purify the starting material. |
| Reaction with impurities. | The impurities in the trifluoromethylaniline may be reacting to form new byproducts. Using a purified starting material should resolve this issue. |
| Instability under reaction conditions. | Trifluoromethylanilines can be unstable in the presence of strong acids or bases.[3] Re-evaluate your reaction conditions if possible. |
Mandatory Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Unpacking BHA, BHT & TBHQ - Role, Risks, and Testing in Processed Foods - Eurofins Scientific [eurofins.in]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Buchwald-Hartwig Amination with Substituted Anilines
Welcome to our dedicated technical support center for troubleshooting Buchwald-Hartwig amination reactions involving substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Product Formation
Q1: I am not observing any product formation in my Buchwald-Hartwig amination with an electron-deficient aniline (e.g., nitroaniline, cyanoaniline). What are the likely causes and solutions?
A: Low or no yield with electron-deficient anilines is a frequent challenge primarily due to the reduced nucleophilicity of the aniline. The electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen atom, making it a weaker nucleophile.[1] Here’s a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Selection: Standard palladium-phosphine catalysts may be inefficient.[1] Switching to more specialized systems is often necessary.
-
Use Electron-Rich, Bulky Ligands: Modern biaryl phosphine ligands like XPhos, BrettPhos, and RuPhos are designed to accelerate the key steps of the catalytic cycle, even with challenging substrates.[1]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes can offer superior stability and activity for difficult couplings.[1]
-
-
Base Selection: The choice of base is critical for deprotonating the weakly acidic N-H bond of the electron-deficient aniline.
-
A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is often required.[1]
-
-
Precatalyst: Employing a well-defined, stable palladium precatalyst (e.g., XPhos Pd G3 or G4) can lead to more reproducible and higher-yielding reactions compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[1][2]
-
Reaction Conditions: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as palladium catalysts are sensitive to oxygen.[3] Improperly dried solvents or impure reagents can also deactivate the catalyst.[3]
Q2: My reaction with an electron-rich aniline (e.g., anisidine, toluidine) is giving a low yield. What should I investigate?
A: While electron-rich anilines are generally more nucleophilic, low yields can still occur due to several factors:
-
Catalyst Inhibition: The electron-rich aniline itself can sometimes act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity. Using a bulkier ligand can often mitigate this issue.
-
Suboptimal Ligand Choice: The ligand is crucial for facilitating the reaction. For electron-rich anilines, ligands that promote rapid reductive elimination are beneficial. Screening a few different ligands, such as those from the Buchwald or Hartwig series, is advisable.
-
Base Compatibility: While strong bases are common, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be more suitable, especially if your substrates are sensitive.[4]
Q3: I am attempting a coupling with a sterically hindered aniline (e.g., 2,6-disubstituted aniline) and observing very little product formation. How can I improve this?
A: Steric hindrance presents a significant challenge in Buchwald-Hartwig amination. The bulky substituents near the nitrogen atom can impede its approach to the palladium center.
-
Ligand Choice is Key: The use of very bulky, electron-rich phosphine ligands is often essential to overcome steric hindrance. Ligands such as BrettPhos and RuPhos have been specifically designed for challenging couplings involving sterically demanding substrates.[4][5]
-
Higher Temperatures: Increasing the reaction temperature (typically between 80-120 °C) can provide the necessary energy to overcome the steric barrier.[3][5] However, be mindful of potential catalyst decomposition at excessively high temperatures.[3]
-
Reaction Time: Sterically hindered couplings may require longer reaction times to proceed to completion. Monitor the reaction progress by TLC or LC-MS.
Below is a troubleshooting workflow for low product yield:
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Start [label="Low/No Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Aniline_Type [label="Identify Aniline Type"]; Electron_Deficient [label="Electron-Deficient Aniline", shape=rectangle, fillcolor="#FBBC05"]; Electron_Rich [label="Electron-Rich Aniline", shape=rectangle, fillcolor="#FBBC05"]; Sterically_Hindered [label="Sterically Hindered Aniline", shape=rectangle, fillcolor="#FBBC05"]; Optimize_Ligand_ED [label="Use Bulky, Electron-Rich Ligand\n(e.g., XPhos, BrettPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Base_ED [label="Use Strong, Non-Nucleophilic Base\n(e.g., NaOtBu, KOtBu)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_Precatalyst [label="Employ Well-Defined Precatalyst\n(e.g., G3/G4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Ligand_ER [label="Screen Bulky Ligands to\nPrevent Catalyst Inhibition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Base_ER [label="Test Weaker Bases\n(e.g., Cs2CO3, K3PO4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Ligand_SH [label="Use Very Bulky Ligands\n(e.g., BrettPhos, RuPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Increase_Temp_Time [label="Increase Temperature and/or\nReaction Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Inertness [label="Ensure Strict Inert Atmosphere\nand Dry Reagents", shape=diamond, fillcolor="#FFFFFF"]; Success [label="Reaction Successful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Aniline_Type; Check_Aniline_Type -> Electron_Deficient; Check_Aniline_Type -> Electron_Rich; Check_Aniline_Type -> Sterically_Hindered;
Electron_Deficient -> Optimize_Ligand_ED -> Optimize_Base_ED -> Use_Precatalyst -> Check_Inertness; Electron_Rich -> Optimize_Ligand_ER -> Optimize_Base_ER -> Check_Inertness; Sterically_Hindered -> Optimize_Ligand_SH -> Increase_Temp_Time -> Check_Inertness;
Check_Inertness -> Success [label="Problem Solved"]; }
Issue 2: Catalyst Decomposition
Q4: My reaction mixture turns black, and I observe the formation of a black precipitate. What does this indicate and how can I prevent it?
A: The formation of a fine black precipitate is "palladium black," which indicates that the palladium catalyst has decomposed and precipitated out of the catalytic cycle.[3] This is a common sign of catalyst deactivation.
-
Inadequate Ligand: The ligand may not be effectively stabilizing the palladium catalyst. Consider increasing the ligand-to-palladium ratio or switching to a more robust ligand.
-
Oxygen Sensitivity: Palladium catalysts are sensitive to oxygen.[3] Ensure your reaction setup is under a properly maintained inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.
-
High Temperatures: Prolonged exposure to high temperatures (>120 °C) can lead to thermal decomposition of the catalyst.[3] If high temperatures are necessary, consider using a more thermally stable catalyst system.
Issue 3: Side Reactions
Q5: I am observing a significant amount of hydrodehalogenation of my aryl halide starting material. How can I suppress this side reaction?
A: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction that competes with the desired C-N bond formation.[6] It often arises from a competing β-hydride elimination pathway.[6]
-
Ligand Choice: The choice of a suitable phosphine ligand is crucial to promote the desired reductive elimination and suppress side reactions.[6] Bulky, electron-rich ligands can often favor the desired amination pathway.
-
Base and Solvent: The choice of base and solvent can also influence the extent of hydrodehalogenation. Screening different combinations may be necessary to find the optimal conditions for your specific substrates.
Data Presentation: Ligand and Base Screening
For a hypothetical reaction between 4-chloro-benzonitrile and 2-methylaniline, the following tables summarize typical screening results.
Table 1: Ligand Screening Results
| Ligand | Pd Source | Base | Solvent | Temperature (°C) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 92 |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 88 |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 95 |
| P(t-Bu)₃ | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 65 |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 40 |
Table 2: Base Screening Results
| Base | Ligand | Pd Source | Solvent | Temperature (°C) | Yield (%) |
| NaOtBu | BrettPhos | Pd₂(dba)₃ | Toluene | 100 | 95 |
| KOtBu | BrettPhos | Pd₂(dba)₃ | Toluene | 100 | 93 |
| LHMDS | BrettPhos | Pd₂(dba)₃ | Toluene | 100 | 85 |
| Cs₂CO₃ | BrettPhos | Pd₂(dba)₃ | Toluene | 100 | 55 |
| K₃PO₄ | BrettPhos | Pd₂(dba)₃ | Toluene | 100 | 48 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination with an Electron-Deficient Aniline
This protocol is a starting point and may require optimization for specific substrates.
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the electron-deficient aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).[1]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.[1]
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[1][3]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[3]
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
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Pd0 [label="Pd(0)L_n", pos="0,2.5!", fillcolor="#FBBC05"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_complex [label="Ar-Pd(II)(X)L_n", pos="2.5,2.5!", fillcolor="#FBBC05"]; Amine_Coord [label="Amine\nCoordination", shape=plaintext, fontcolor="#202124"]; PdII_amine_complex [label="[Ar-Pd(II)(NHR'R'')L_n]X", pos="2.5,0!", fillcolor="#FBBC05"]; Deprotonation [label="Deprotonation\n(Base)", shape=plaintext, fontcolor="#202124"]; PdII_amido_complex [label="Ar-Pd(II)(NR'R'')L_n", pos="0,0!", fillcolor="#FBBC05"]; Red_Elim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];
Pd0 -> PdII_complex [label="Ar-X"]; PdII_complex -> PdII_amine_complex [label="R'R''NH"]; PdII_amine_complex -> PdII_amido_complex [label="-HX"]; PdII_amido_complex -> Pd0 [label="Ar-NR'R''"];
// Invisible nodes for edge labels node [shape=plaintext, fontcolor="#202124"]; lab1 [label="Oxidative\nAddition", pos="1.25,2.8!"]; lab2 [label="Amine\nCoordination", pos="2.8,1.25!"]; lab3 [label="Deprotonation\n(Base)", pos="1.25,-0.3!"]; lab4 [label="Reductive\nElimination", pos="-0.3,1.25!"]; }
References
Technical Support Center: Scaling Up Reactions Involving 4-Methyl-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up chemical reactions involving 4-methyl-2-(trifluoromethyl)aniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory and pilot-plant scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when handling this compound?
A1: this compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.
-
In case of contact: If the chemical comes into contact with skin, wash the affected area immediately with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Q2: My this compound has a slight yellow tint. Is it still usable?
A2: A slight yellow discoloration is common for many anilines upon storage due to slow oxidation. While a pale-yellow color may not significantly impact many reactions, a darker brown or black color indicates significant degradation, and the material should be purified or discarded. For sensitive reactions, it is always recommended to use freshly purified or high-purity starting material.
Q3: What are common impurities found in this compound and its reaction products?
A3: Potential impurities can arise from the synthesis of the starting material or during subsequent reactions. These may include:
-
Positional isomers: Isomers of this compound may be present from the initial synthesis.
-
Over-reacted species: In reactions like alkylation or halogenation, di- or tri-substituted byproducts can form.
-
Starting material: Incomplete reactions will leave residual starting material.
-
Hydrolysis products: Depending on the reaction conditions and work-up, functional groups on the product may hydrolyze.
Q4: How does the trifluoromethyl group affect the reactivity of the aniline?
A4: The trifluoromethyl group (-CF3) is a strong electron-withdrawing group. This has two main effects on the reactivity of the aniline:
-
Decreased nucleophilicity: The electron-withdrawing nature of the -CF3 group reduces the electron density on the nitrogen atom, making the amine less nucleophilic compared to aniline or toluidine. This may necessitate harsher reaction conditions (e.g., higher temperatures, stronger bases) for reactions at the amine.
-
Ring deactivation and directing effects: The -CF3 group is deactivating and meta-directing for electrophilic aromatic substitution on the benzene ring. However, the amino group is a strong activating, ortho-, para-director. The overall regioselectivity of electrophilic substitution will be a balance of these effects.
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Increase reaction time and monitor by TLC or LC-MS.- Gradually increase the reaction temperature, being mindful of potential side reactions.- Ensure efficient stirring, especially in heterogeneous mixtures. |
| Suboptimal Reagent Stoichiometry | - For equilibrium reactions, consider using a slight excess of one of the reactants.- For reactions sensitive to stoichiometry, perform small-scale trials to determine the optimal ratio. |
| Catalyst Inactivation | - If using a catalyst, ensure it is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).- Consider adding a co-catalyst or additive if known to improve catalyst turnover. |
| Side Reactions | - Analyze the crude reaction mixture by LC-MS or GC-MS to identify major byproducts.- Adjust reaction conditions (temperature, solvent, concentration) to disfavor the formation of side products. |
Formation of Impurities
| Potential Cause | Recommended Solutions |
| Over-reaction (e.g., poly-alkylation, poly-halogenation) | - Use a protecting group for the amine if the reaction is on the aromatic ring.- Carefully control the stoichiometry of the reagents.- Add the reactive reagent slowly and at a lower temperature. |
| Formation of Positional Isomers | - Optimize the reaction conditions (catalyst, solvent, temperature) to improve regioselectivity.- Purification by column chromatography or recrystallization may be necessary. |
| Degradation of Starting Material or Product | - Ensure all reagents and solvents are dry and of high purity.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Minimize reaction time and work-up time. |
Experimental Protocols
N-Acylation with Acetic Anhydride
This protocol describes a general procedure for the N-acylation of this compound.
Reaction Scheme:
Materials and Equipment:
-
This compound
-
Acetic anhydride
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in DCM or EtOAc.
-
Base Addition: Add pyridine or triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Add acetic anhydride (1.1 eq.) dropwise to the stirred solution via an addition funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Quantitative Data (Representative):
| Scale | This compound (g) | Acetic Anhydride (mL) | Pyridine (mL) | Solvent (mL) | Yield (%) | Purity (%) |
| Lab (1 g) | 1.0 | 0.6 | 0.5 | 20 | >95 | >98 |
| Pilot (100 g) | 100 | 60 | 50 | 2000 | >90 | >97 |
Sulfonylation with p-Toluenesulfonyl Chloride
This protocol outlines a general method for the N-sulfonylation of this compound.
Reaction Scheme:
Materials and Equipment:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (as solvent and base)
-
Hydrochloric acid (1 M)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in pyridine in a round-bottom flask and cool the solution to 0 °C.
-
Reagent Addition: Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-cold 1 M HCl and extract with EtOAc.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data (Representative):
| Scale | This compound (g) | p-Toluenesulfonyl Chloride (g) | Pyridine (mL) | Yield (%) | Purity (%) |
| Lab (1 g) | 1.0 | 1.2 | 10 | 85-95 | >98 |
| Pilot (100 g) | 100 | 120 | 1000 | 80-90 | >97 |
Diazotization and Azide Formation
This protocol describes the formation of a diazonium salt from this compound and its subsequent conversion to an aryl azide. Caution: Diazonium salts can be explosive when isolated and dry. This reaction should be performed with extreme care and behind a safety shield.
Reaction Scheme:
Materials and Equipment:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO2)
-
Sodium azide (NaN3) (Highly Toxic!)
-
Diethyl ether or EtOAc
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Beaker or flask for reaction
-
Ice-salt bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazonium Salt Formation:
-
In a beaker, suspend this compound (1.0 eq.) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
-
Azide Formation:
-
In a separate flask, dissolve sodium azide (1.2 eq.) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed.
-
-
Reaction: Stir the mixture for 1-2 hours at 0-5 °C after the addition is complete.
-
Work-up: Extract the reaction mixture with diethyl ether or EtOAc.
-
Washing: Wash the organic layer with saturated sodium bicarbonate solution and then with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature.
Quantitative Data (Representative):
| Scale | This compound (g) | Sodium Nitrite (g) | Sodium Azide (g) | Yield (%) | Purity (%) |
| Lab (1 g) | 1.0 | 0.4 | 0.4 | 80-90 | >95 |
| Pilot (50 g) | 50 | 20 | 20 | 75-85 | >95 |
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Methyl-2-(trifluoromethyl)aniline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of positional isomers of 4-Methyl-2-(trifluoromethyl)aniline. Understanding the distinct reactivity profiles of these isomers is crucial for their effective application as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty materials. The analysis is based on established principles of organic chemistry, supported by available experimental data for analogous compounds.
Isomers Under Consideration
The primary isomers discussed in this guide are:
-
Isomer 1: this compound
-
Isomer 2: 2-Methyl-4-(trifluoromethyl)aniline
-
Isomer 3: 4-Methyl-3-(trifluoromethyl)aniline
Core Reactivity Principles: A Tale of Two Substituents
The reactivity of these aniline derivatives is primarily governed by the interplay of the electronic effects of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups on the aromatic ring.
-
Amino Group (-NH₂): A powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions due to its ability to donate electron density to the aromatic ring via resonance.
-
Methyl Group (-CH₃): An activating group and an ortho, para-director, donating electron density through an inductive effect.
-
Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and is a meta-director.[1] Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr).
The relative positions of these three groups in each isomer create a unique electronic environment on the aromatic ring, leading to significant differences in their reactivity and the regioselectivity of their reactions.
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a key class of reactions for functionalizing the aniline ring. The primary factors influencing the outcome are the activation/deactivation of the ring and the directing effects of the substituents.
Predicted Reactivity and Regioselectivity:
The strong activating and ortho, para-directing effect of the amino group is the dominant factor in determining the position of electrophilic attack. However, the deactivating -CF₃ group and the activating -CH₃ group modulate the overall reactivity and can influence the product distribution.
| Isomer | Predicted Overall Reactivity in EAS | Predicted Major Mono-substitution Products (e.g., Nitration) | Rationale |
| This compound | Moderate | 5-Nitro-4-methyl-2-(trifluoromethyl)aniline | The amino group directs ortho and para. The position para to the amine is blocked by the methyl group. The two ortho positions are electronically distinct. Position 5 is activated by both the amino and methyl groups, making it the most likely site of attack. Position 3 is sterically hindered by the adjacent -CF₃ group. |
| 2-Methyl-4-(trifluoromethyl)aniline | Low-Moderate | 5-Nitro-2-methyl-4-(trifluoromethyl)aniline | The amino group directs ortho and para. The para position is blocked by the -CF₃ group. Of the two ortho positions, position 3 is sterically hindered by the methyl group. Position 5 is the most accessible and electronically favored site. |
| 4-Methyl-3-(trifluoromethyl)aniline | Moderate-High | 2-Nitro-4-methyl-3-(trifluoromethyl)aniline and 6-Nitro-4-methyl-3-(trifluoromethyl)aniline | The amino group directs to positions 2 and 6 (both ortho) and the para position is blocked by the methyl group. Both ortho positions are electronically favorable. Position 2 is sterically hindered by the adjacent -CF₃ group, potentially favoring substitution at position 6. |
Experimental Protocol: General Procedure for Nitration of a Substituted Aniline
This protocol is a general guideline and may require optimization for each specific isomer.
-
Protection of the Amino Group (Acetylation):
-
Dissolve the this compound isomer (1 equivalent) in acetic anhydride.
-
Gently heat the mixture under reflux for 30 minutes.
-
Cool the reaction mixture and pour it into ice-water to precipitate the acetanilide derivative.
-
Filter, wash with cold water, and dry the product.
-
-
Nitration:
-
Add the acetylated aniline derivative to concentrated sulfuric acid at 0-5 °C.
-
Slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) while maintaining the temperature below 10 °C.[2]
-
Stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the nitro-acetanilide product.
-
Filter, wash with water until neutral, and dry.
-
-
Deprotection (Hydrolysis):
-
Reflux the nitro-acetanilide product in a mixture of concentrated sulfuric acid and water.[2]
-
Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the nitroaniline product.
-
Filter, wash with water, and purify by recrystallization.
-
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
For SNAr to occur, the aromatic ring must be activated by strong electron-withdrawing groups and contain a good leaving group (e.g., a halogen). While the isomers of this compound do not inherently possess a leaving group, their halogenated derivatives are expected to exhibit reactivity in SNAr reactions. The electron-withdrawing -CF₃ group is a powerful activator for this type of reaction.
Predicted Reactivity of Halogenated Derivatives:
| Halogenated Isomer (X = Cl, Br) | Predicted Reactivity in SNAr | Rationale |
| 5-Halo-4-methyl-2-(trifluoromethyl)aniline | High | The halogen is ortho to one activating group (-CF₃) and para to the other (-NH₂), though the amino group's activating effect for SNAr is complex. The strong activation by the -CF₃ group is expected to dominate. |
| 5-Halo-2-methyl-4-(trifluoromethyl)aniline | Very High | The halogen is ortho to the strongly activating -CF₃ group, making this isomer highly susceptible to nucleophilic attack. |
| 2-Halo-4-methyl-3-(trifluoromethyl)aniline | Moderate | The halogen is ortho to the activating -CF₃ group, but also adjacent to the amino group, which can lead to complex interactions. |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
This protocol is a general guideline for the reaction of a halogenated trifluoromethylaniline with a nucleophile (e.g., an amine or alkoxide).
-
Reaction Setup:
-
In a round-bottom flask, dissolve the halogenated this compound isomer (1 equivalent) in a polar aprotic solvent (e.g., DMF, DMSO).
-
Add the nucleophile (1.1-1.5 equivalents) and a base (e.g., K₂CO₃, Et₃N) if necessary.
-
-
Reaction Conditions:
-
Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the substrate and nucleophile.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Basicity of the Amino Group (pKa)
The basicity of the amino group is a key indicator of its nucleophilicity and is influenced by the electronic effects of the other ring substituents. Electron-withdrawing groups decrease basicity (lower pKa), while electron-donating groups increase it.
| Isomer | Predicted pKa of Conjugate Acid | Rationale |
| This compound | Low | The strong electron-withdrawing -CF₃ group in the ortho position significantly reduces the electron density on the nitrogen atom, decreasing its basicity. |
| 2-Methyl-4-(trifluoromethyl)aniline | Low | The -CF₃ group is in the para position, where its electron-withdrawing effect is strongly felt by the amino group through resonance, leading to low basicity. The pKa of the conjugate acid of 4-(trifluoromethyl)aniline is approximately 8.6 in acetonitrile.[3] |
| 4-Methyl-3-(trifluoromethyl)aniline | Moderate | The -CF₃ group is in the meta position relative to the amino group. Its electron-withdrawing effect is primarily inductive and less pronounced than in the ortho or para positions, resulting in a higher basicity compared to the other two isomers. |
Visualizing Reaction Pathways and Workflows
Caption: Workflow for the nitration of this compound isomers.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion
The positional isomers of this compound exhibit distinct reactivity profiles due to the interplay of the activating amino and methyl groups and the deactivating trifluoromethyl group. A thorough understanding of these electronic and steric effects is essential for predicting reaction outcomes and designing efficient synthetic routes. While direct comparative experimental data is limited, the principles outlined in this guide provide a robust framework for researchers working with these valuable chemical intermediates. Further experimental investigation is warranted to quantify the reactivity differences and validate the predicted regioselectivities.
References
The Strategic Advantage of 4-Methyl-2-(trifluoromethyl)aniline in Drug Design: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical step in the design of novel therapeutics. Substituted anilines are a versatile class of compounds frequently employed in medicinal chemistry. This guide provides an in-depth comparison of 4-Methyl-2-(trifluoromethyl)aniline with other substituted anilines, highlighting its unique properties and potential advantages in drug design, supported by experimental data and detailed protocols.
The aniline scaffold, while a common starting point in drug discovery, often presents challenges related to metabolic instability and potential toxicity.[1][2] Strategic substitution on the aniline ring is a key approach to mitigate these issues and fine-tune the physicochemical and pharmacological properties of a drug candidate.[1] Among the various substituents, the trifluoromethyl (-CF3) group, particularly in combination with a methyl group as seen in this compound, offers significant benefits in optimizing a molecule's drug-like properties.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a molecule, such as its acidity (pKa) and lipophilicity (logP), are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a trifluoromethyl group significantly impacts these parameters.
The electron-withdrawing nature of the trifluoromethyl group generally decreases the basicity of the aniline nitrogen, resulting in a lower pKa compared to unsubstituted or alkyl-substituted anilines.[3][4] This can be advantageous in modulating the ionization state of the molecule at physiological pH, which in turn affects its membrane permeability and target engagement.
Lipophilicity, a measure of a compound's ability to partition into a nonpolar environment, is crucial for its ability to cross cell membranes. The trifluoromethyl group is known to increase lipophilicity.[4]
Below is a comparative table of the physicochemical properties of this compound and other relevant substituted anilines.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa | logP |
| Aniline | 93.13 | 4.6 | 0.9 | |
| 4-Methylaniline (p-Toluidine) | 107.15 | 5.1 | 1.4 | |
| 2-(Trifluoromethyl)aniline | 161.12 | ~2.5 | 2.1 | |
| This compound | 175.15 | ~3.8 (Predicted) | ~2.9 (Predicted) | |
| 4-(Trifluoromethyl)aniline | 161.12 | 2.45 | 2.87 |
Metabolic Stability: The Trifluoromethyl Advantage
A significant challenge with aniline-containing compounds is their susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance and the formation of reactive metabolites.[6] The trifluoromethyl group is a key tool for enhancing metabolic stability. The strong carbon-fluorine bond is resistant to enzymatic cleavage, and the electron-withdrawing nature of the -CF3 group can deactivate the aromatic ring, making it less prone to oxidative metabolism.[7][8]
This "metabolic blocking" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[7]
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines a common method to assess the metabolic stability of a compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute the stock solution in phosphate buffer to the desired final concentration (typically 1-10 µM).
-
Incubation: In a microcentrifuge tube, combine the human liver microsomes (final protein concentration 0.5 mg/mL) and the test compound in phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[9]
Biological Activity and Cytotoxicity: A Structure-Activity Relationship Perspective
The substitution pattern on the aniline ring plays a crucial role in determining the biological activity and cytotoxicity of a compound.[10] The this compound scaffold is a key component in several potent kinase inhibitors. For example, the FDA-approved drug Nilotinib, used for the treatment of chronic myeloid leukemia (CML), contains a 4-methyl-3-(trifluoromethyl)aniline moiety, a close isomer of the title compound.[11] This highlights the importance of this substitution pattern for achieving high-affinity binding to kinase targets.
The cytotoxicity of trifluoromethyl-aniline derivatives has been evaluated against various cancer cell lines. The IC50 (half-maximal inhibitory concentration) values demonstrate the potency of these compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) |
| 4-Anilinoquinazoline derivative | A431 (Skin Carcinoma) | 2.62[10] |
| 5-(Trifluoromethyl)-thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | >50[10] |
| 5-(Trifluoromethyl)-thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 28.3[10] |
| 5-(Trifluoromethyl)-thiazolo[4,5-d]pyrimidine | DU145 (Prostate) | 29.1[10] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the IC50 value of a test compound against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (prepared by serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[10]
Signaling Pathways: The Role in Kinase Inhibition
As mentioned, the this compound scaffold is a key feature in several kinase inhibitors. Nilotinib, for instance, targets the BCR-ABL kinase, which is a driver of chronic myeloid leukemia.[11] The trifluoromethylphenyl-amino group of Nilotinib is crucial for its binding to the ATP-binding site of the BCR-ABL protein, thereby inhibiting its kinase activity and blocking downstream signaling pathways that promote cell proliferation and survival.[12]
The diagram below illustrates the simplified signaling pathway of BCR-ABL and its inhibition by a Nilotinib-like compound.
Conclusion
This compound represents a highly valuable scaffold in modern drug design. The strategic placement of the methyl and trifluoromethyl groups on the aniline ring confers a unique combination of physicochemical and pharmacological properties. Compared to other substituted anilines, this moiety offers the potential for enhanced metabolic stability, increased lipophilicity, and potent biological activity, particularly in the realm of kinase inhibition. The data and protocols presented in this guide underscore the importance of this structural motif and provide a framework for its further exploration in the development of novel and effective therapeutics.
References
- 1. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nilotinib interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. 4-Methyl-3-(trifluoromethyl)aniline CAS#: 65934-74-9 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. benchchem.com [benchchem.com]
- 11. Nilotinib - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
A Comparative Guide to Analytical Methods for Distinguishing Trifluoromethylaniline Isomers
For researchers, scientists, and professionals in drug development, the accurate differentiation of positional isomers is a critical analytical challenge. The trifluoromethylanilines, existing as ortho- (2-), meta- (3-), and para- (4-) isomers, exhibit distinct physicochemical properties that influence their reactivity, toxicity, and efficacy in pharmaceutical and agrochemical applications. This guide provides a comprehensive comparison of analytical techniques for effectively distinguishing between these isomers, supported by experimental data and detailed methodologies.
Spectroscopic and Chromatographic Data Comparison
The following tables summarize key quantitative data from various analytical techniques, providing a clear basis for the differentiation of 2-, 3-, and 4-trifluoromethylaniline.
Table 1: Spectroscopic Data for Trifluoromethylaniline Isomers
| Analytical Method | Isomer | Key Quantitative Data |
| ¹H NMR | 2-Trifluoromethylaniline | Aromatic Protons: ~6.7-7.5 ppm, complex splitting pattern; NH₂: ~4.0 ppm (broad singlet) |
| 3-Trifluoromethylaniline | Aromatic Protons: ~6.8-7.3 ppm, distinct splitting; NH₂: ~3.8 ppm (broad singlet)[1] | |
| 4-Trifluoromethylaniline | Aromatic Protons: Two distinct doublets (~6.6-6.7 and 7.4-7.5 ppm); NH₂: ~3.9 ppm (broad singlet) | |
| ¹³C NMR | 2-Trifluoromethylaniline | CF₃: ~124.9 ppm (quartet); C-NH₂: ~145 ppm |
| 3-Trifluoromethylaniline | CF₃: ~124.7 ppm (quartet); C-NH₂: ~147 ppm | |
| 4-Trifluoromethylaniline | CF₃: ~124.7 ppm (quartet); C-NH₂: ~150 ppm |
Table 2: Chromatographic Separation of Trifluoromethylaniline Isomers
| Analytical Method | Isomer | Retention Time (min) |
| Gas Chromatography (GC) | 2-Trifluoromethylaniline | 10.8 |
| 3-Trifluoromethylaniline | 14.6 | |
| 4-Trifluoromethylaniline | 14.9* | |
| High-Performance Liquid Chromatography (HPLC) | 2-Trifluoromethylaniline | 32.59 |
| 3-Trifluoromethylaniline | 30.44 | |
| 4-Trifluoromethylaniline | 31.22** |
*Retention times are for the analogous trifluoromethoxy aniline isomers and are illustrative of the expected elution order for trifluoromethylaniline isomers under similar GC conditions.
**Retention times are based on a specific HPLC method and may vary with different conditions.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the characterization of trifluoromethylaniline isomers are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the trifluoromethylaniline isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Parameters: Acquire a standard one-dimensional proton spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Parameters: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the substitution pattern on the aromatic ring. The distinct electronic environments of the aromatic protons and carbons for each isomer lead to unique spectral fingerprints.
2. Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: AT-210 capillary column (30 m x 0.53 mm I.D., 1.0 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant pressure of 3.0 psi.
-
Temperature Program:
-
Initial oven temperature: 50°C.
-
Ramp to 125°C at 3°C/min, hold for 5 minutes.
-
Ramp to 230°C at 45°C/min, hold for 5 minutes.
-
-
Injector and Detector Temperatures:
-
Inlet temperature: 200°C.
-
Detector temperature: 260°C.
-
-
Injection: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., methanol), with a split ratio of 1:5.
-
Data Analysis: The isomers are separated based on their volatility and interaction with the stationary phase, resulting in distinct retention times. The expected elution order is 2- > 3- > 4-trifluoromethylaniline.
3. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system with a UV detector.
-
Column: Syncronis C18 column (or equivalent reversed-phase column).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.03 M potassium dihydrogen phosphate with 0.1% triethylamine).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a specified wavelength (e.g., 250 nm).
-
Sample Preparation: Prepare a stock solution of the isomer mixture in the mobile phase or a compatible solvent.
-
Data Analysis: The separation is based on the differential partitioning of the isomers between the mobile and stationary phases. The polarity differences between the isomers will result in different retention times.
4. Mass Spectrometry (MS)
-
Sample Introduction: Typically coupled with a gas chromatograph (GC-MS) for prior separation.[2]
-
Ionization: Electron Ionization (EI) is commonly used.[2]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Data Analysis: While the isomers have the same molecular weight, their fragmentation patterns upon electron ionization can differ. The relative abundances of fragment ions, such as those resulting from the loss of the CF₃ group or parts of the aniline ring, can be used for differentiation.[2]
5. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A thin film of the liquid sample can be prepared between two KBr plates, or the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.[2]
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: The isomers will show characteristic absorption bands for N-H stretching (amine) and C-F stretching (trifluoromethyl). The key to differentiation lies in the "fingerprint region" (below 1500 cm⁻¹), where the unique bending vibrations of the substituted aromatic ring provide a distinct pattern for each isomer.[2]
Visualizing the Analytical Workflow and Logic
To further clarify the process of distinguishing trifluoromethylaniline isomers, the following diagrams illustrate the experimental workflow and the logical application of the described analytical methods.
dot digraph "Logical Relationships of Analytical Methods" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_problem" { label="Analytical Goal"; style="filled"; color="#F1F3F4"; Problem [label="Distinguish Trifluoromethylaniline\n(2-, 3-, and 4-) Isomers", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_methods" { label="Primary Analytical Methods"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; GC [label="Gas Chromatography (GC)"]; HPLC [label="High-Performance Liquid\nChromatography (HPLC)"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, ¹⁹F)"]; MS [label="Mass Spectrometry (MS)"]; }
subgraph "cluster_application" { label="Primary Application/Information Yielded"; style="filled"; color="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="Separation Based on\nVolatility & Polarity\n(Quantitative)"]; Structure [label="Definitive Structural\nElucidation\n(Qualitative)"]; Fragmentation [label="Molecular Weight &\nFragmentation Pattern\n(Confirmatory)"]; }
Problem -> GC; Problem -> HPLC; Problem -> NMR; Problem -> MS;
GC -> Separation; HPLC -> Separation; NMR -> Structure; MS -> Fragmentation; }
References
A Spectroscopic Comparison of 4-Methyl-2-(trifluoromethyl)aniline and Its Precursors
A detailed analysis for researchers and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of the key aromatic intermediate, 4-Methyl-2-(trifluoromethyl)aniline, and its common precursors, 4-Methyl-2-nitrobenzotrifluoride and 3-Nitrotoluene. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a clear, data-driven comparison of these compounds, supported by detailed experimental protocols and visual aids to facilitate understanding of their structural relationships and spectroscopic characteristics.
Introduction
This compound is a crucial building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its structural features, including the trifluoromethyl group, impart unique properties to the final products, such as enhanced metabolic stability and binding affinity. A thorough understanding of its spectroscopic properties, as well as those of its precursors, is essential for reaction monitoring, quality control, and structural elucidation. This guide focuses on a typical synthetic pathway where 3-Nitrotoluene is converted to 4-Methyl-2-nitrobenzotrifluoride, which is subsequently reduced to the final product, this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| This compound | 7.17 | d | 1H | Ar-H |
| 6.98 | d | 1H | Ar-H | |
| 6.75 | s | 1H | Ar-H | |
| 4.05 | br s | 2H | -NH₂ | |
| 2.25 | s | 3H | -CH₃ | |
| 4-Methyl-2-nitrobenzotrifluoride | 7.85 | d | 1H | Ar-H |
| 7.65 | d | 1H | Ar-H | |
| 7.45 | s | 1H | Ar-H | |
| 2.50 | s | 3H | -CH₃ | |
| 3-Nitrotoluene [1][2] | 8.09 - 7.92 | m | 2H | Ar-H |
| 7.51 | t | 1H | Ar-H | |
| 7.39 | d | 1H | Ar-H | |
| 2.46 | s | 3H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| This compound | 144.1 | C-NH₂ |
| 132.5 | C-CH₃ | |
| 129.8 | Ar-CH | |
| 126.5 (q) | C-CF₃ | |
| 124.2 (q) | CF₃ | |
| 121.8 | Ar-CH | |
| 118.5 | Ar-CH | |
| 20.5 | -CH₃ | |
| 4-Methyl-2-nitrobenzotrifluoride | 149.0 | C-NO₂ |
| 135.2 | C-CH₃ | |
| 133.1 | Ar-CH | |
| 128.7 (q) | C-CF₃ | |
| 124.5 (q) | CF₃ | |
| 123.9 | Ar-CH | |
| 120.2 | Ar-CH | |
| 20.8 | -CH₃ | |
| 3-Nitrotoluene [1] | 148.5 | C-NO₂ |
| 139.0 | C-CH₃ | |
| 133.0 | Ar-CH | |
| 129.5 | Ar-CH | |
| 122.0 | Ar-CH | |
| 120.5 | Ar-CH | |
| 21.0 | -CH₃ |
Table 3: FT-IR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 3480, 3390 | N-H stretching |
| 3050 | Aromatic C-H stretching | |
| 2920 | Aliphatic C-H stretching | |
| 1625 | N-H bending | |
| 1315 | C-N stretching | |
| 1120, 1160 | C-F stretching | |
| 4-Methyl-2-nitrobenzotrifluoride [3] | 3100 | Aromatic C-H stretching |
| 2950 | Aliphatic C-H stretching | |
| 1535, 1350 | Asymmetric & Symmetric NO₂ stretching | |
| 1130, 1170 | C-F stretching | |
| 3-Nitrotoluene [1][4] | 3100 | Aromatic C-H stretching |
| 2930 | Aliphatic C-H stretching | |
| 1530, 1350 | Asymmetric & Symmetric NO₂ stretching |
Table 4: Mass Spectrometry Data
| Compound | m/z | Assignment |
| This compound | 175 | [M]⁺ |
| 156 | [M-F]⁺ | |
| 106 | [M-CF₃]⁺ | |
| 4-Methyl-2-nitrobenzotrifluoride | 205 | [M]⁺ |
| 188 | [M-OH]⁺ | |
| 159 | [M-NO₂]⁺ | |
| 3-Nitrotoluene [5][6] | 137 | [M]⁺ |
| 120 | [M-OH]⁺ | |
| 91 | [M-NO₂]⁺ | |
| 65 | [C₅H₅]⁺ |
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the reduction of 4-Methyl-2-nitrobenzotrifluoride. A typical procedure is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve 4-Methyl-2-nitrobenzotrifluoride in a suitable solvent such as ethanol.
-
Reduction: Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O), to the solution.
-
Heating: Heat the reaction mixture under reflux for several hours.
-
Work-up: After cooling, the reaction mixture is basified, typically with a sodium hydroxide solution, and the product is extracted with an organic solvent like ethyl acetate.
-
Purification: The organic layer is dried and the solvent is evaporated. The crude product can be purified by column chromatography or distillation.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.[4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are obtained using a spectrometer, with the sample prepared as a KBr pellet or as a thin film on a salt plate.[5]
-
Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis.[5]
Signaling Pathways and Logical Relationships
The synthesis of this compound from 3-Nitrotoluene is a multi-step process. The following diagrams illustrate the synthetic pathway and a general workflow for the spectroscopic analysis of the synthesized compounds.
References
- 1. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 3-Nitrotoluene(99-08-1) 1H NMR [m.chemicalbook.com]
- 3. 4-METHYL-3-NITROBENZOTRIFLUORIDE(65754-26-9)FT-IR [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. ez.restek.com [ez.restek.com]
Efficacy of different catalysts for reactions with 4-Methyl-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various catalytic cross-coupling reactions utilizing 4-Methyl-2-(trifluoromethyl)aniline, a key building block in the synthesis of pharmaceuticals and advanced materials. The efficacy of different catalytic systems for several major classes of C-N and C-C bond-forming reactions is examined, with a focus on providing experimental data to facilitate catalyst and methodology selection.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. While specific examples detailing the use of this compound as the amine coupling partner are not extensively documented in the literature, the reaction is broadly applicable to a wide range of anilines. The following table presents a representative example of a Buchwald-Hartwig amination with a structurally similar aniline, p-toluidine, coupled with an aryl halide containing a trifluoromethyl group, which achieved a high yield.
Table 1: Representative Buchwald-Hartwig Amination Data
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 92 |
| 1-chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 110 | 12 | 83 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv). Add the aryl halide (1.0 equiv) and this compound (1.1-1.2 equiv). Add anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve a concentration of 0.1-0.5 M with respect to the aryl halide. Seal the tube and heat the reaction mixture with stirring for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), filtered through a pad of celite, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Figure 1: Catalytic cycle of the Buchwald-Hartwig Amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms C-C bonds between an organoboron compound and an organohalide. This reaction can be used to synthesize biaryl compounds by coupling a halogenated derivative of this compound with a suitable boronic acid or ester. The choice of catalyst, ligand, and base is crucial for achieving high yields.
Table 2: Representative Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-(trifluoromethyl)aniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85 |
| 2-Bromo-4-methylaniline | Benzylboronic acid pinacol ester | CataCXium A palladacycle | K₃PO₄ | 2-MeTHF | 80 | 16 | 91[1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
In a flask, combine the halogenated this compound derivative (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., a mixture of toluene, ethanol, and water). Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture with stirring. Upon completion, as monitored by TLC or GC-MS, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated. The product is then purified by chromatography.
Figure 2: Catalytic cycle of the Suzuki-Miyaura Coupling.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. A halogenated derivative of this compound can be coupled with various alkenes to introduce vinyl groups. The regioselectivity and stereoselectivity of the reaction are often controlled by the choice of catalyst, ligands, and reaction conditions.
Table 3: Representative Heck Reaction Conditions
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ / Bisimidazolium | NaOtBu | DMF | 120 | 24 | >95 |
| Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | 120 | 10 | ~80 |
Experimental Protocol: General Procedure for Heck Reaction
To a pressure vessel, add the halogenated this compound derivative (1.0 equiv), the alkene (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand if required, and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv). Add a suitable solvent (e.g., DMF, acetonitrile, or toluene). Seal the vessel and heat with stirring. After cooling, the reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The final product is purified by chromatography.
Figure 3: Catalytic cycle of the Heck Reaction.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the synthesis of substituted alkynes. A halogenated derivative of this compound can be used as the coupling partner.
Table 4: Representative Sonogashira Coupling Conditions
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodo-1,1'-biphenyl | Phenylacetylene | NiCl₂ / 1,10-phenanthroline | DBU | DMAc | 100 | 24 | 95[2] |
| 6-Bromoquinoline derivative | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Dioxane | 100 | 6 | 42-88[3] |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a Schlenk flask under an inert atmosphere, add the halogenated this compound derivative (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) cocatalyst (e.g., CuI, 1-5 mol%). Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv). The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction is stirred at room temperature or heated as required. After the reaction is complete, the mixture is diluted with an organic solvent and filtered. The filtrate is washed with aqueous ammonium chloride (to remove copper salts) and brine, dried, and concentrated. The product is purified by chromatography.[4][5][6]
Figure 4: Catalytic cycles of the Sonogashira Coupling.
Other Catalytic Transformations
Beyond the canonical cross-coupling reactions, this compound and its derivatives can participate in a range of other catalytic transformations. These include copper-catalyzed aminations (Ullmann condensation) and various C-H functionalization reactions.
-
Copper-Catalyzed Amination: This provides a cost-effective alternative to palladium-catalyzed methods for C-N bond formation, often utilizing copper(I) or copper(II) salts with appropriate ligands.[4][5]
-
C-H Functionalization: Direct C-H activation and functionalization of the aniline ring or the methyl group offer atom-economical routes to more complex molecules. Palladium and rhodium catalysts are commonly employed for such transformations. For instance, palladium-catalyzed ortho-trifluoromethylation of acetanilides provides a direct route to ortho-CF₃ substituted anilines.[7][8]
The development of new ligands and catalytic systems continues to expand the scope and efficiency of these reactions, enabling the synthesis of increasingly complex molecules for various applications in the life sciences and material sciences.
References
- 1. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed trifluoromethylation of aromatic C-H bond directed by an acetamino group - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Trifluoromethylated Anilines in Modern Medicinal Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine and fluorinated groups into drug candidates has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (-CF3) group, when appended to an aniline scaffold, imparts a unique and often advantageous set of properties that can significantly enhance a molecule's therapeutic potential. This guide provides an objective comparison of trifluoromethylated anilines and their non-fluorinated counterparts, supported by experimental data, to illuminate the strategic benefits of this structural modification in drug design and development.
Physicochemical Properties: A Tale of Two Anilines
The trifluoromethyl group is a potent electron-withdrawing group, which profoundly influences the physicochemical properties of the parent aniline molecule. These alterations in pKa and lipophilicity (logP) have significant downstream effects on a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparison of Physicochemical Properties of Aniline and Trifluoromethylated Anilines
| Compound | Structure | pKa | logP |
| Aniline | 4.6[1][2][3] | 0.9[3][4] | |
| 2-(Trifluoromethyl)aniline | 1.10 ± 0.10 | 2.32 | |
| 4-(Trifluoromethyl)aniline | 2.45 | 1.95 | |
| 3,5-Bis(trifluoromethyl)aniline | 2.15 ± 0.10 | Not Available |
As evidenced in Table 1, the presence of the trifluoromethyl group significantly decreases the pKa of the aniline nitrogen. This reduced basicity means that at physiological pH, trifluoromethylated anilines are less likely to be protonated, which can impact their interaction with biological targets and their solubility. Furthermore, the trifluoromethyl group substantially increases the lipophilicity (logP) of the molecule, which can enhance membrane permeability and improve oral absorption.
Enhanced Metabolic Stability: A Key Advantage
A critical challenge in drug development is overcoming rapid metabolism by cytochrome P450 (CYP) enzymes, which can lead to low bioavailability and the formation of potentially toxic metabolites. The aniline moiety is particularly susceptible to oxidative metabolism. The introduction of a trifluoromethyl group can significantly enhance metabolic stability by blocking sites of oxidation.
Impact on Biological Activity: A Case Study of Nilutamide
The strategic incorporation of a trifluoromethylaniline moiety is exemplified in the non-steroidal antiandrogen (NSAA) drug, Nilutamide . Used in the treatment of prostate cancer, Nilutamide functions as a competitive antagonist of the androgen receptor (AR), preventing androgens like testosterone and dihydrotestosterone (DHT) from binding and activating the receptor, thereby inhibiting the growth of prostate cancer cells.[5][6]
Table 2: In Vitro Activity of Non-Steroidal Antiandrogens
| Compound | Target | Assay | IC50 (nM) |
| Nilutamide | Androgen Receptor | Shionogi cell proliferation | 412[7] |
| Bicalutamide | Androgen Receptor | LNCaP cell competition binding | 160 |
| Flutamide (active metabolite) | Androgen Receptor | Shionogi cell proliferation | 72[7] |
The potent activity of these compounds, all of which contain a trifluoromethylphenyl group, underscores the importance of this moiety in achieving high-affinity antagonism of the androgen receptor.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the context in which trifluoromethylated anilines exert their effects, the following diagrams illustrate the androgen receptor signaling pathway targeted by Nilutamide and a typical workflow for the discovery and evaluation of such compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of trifluoromethylated anilines.
Synthesis of Nilutamide
A representative synthetic route to Nilutamide starts from 4-nitro-3-(trifluoromethyl)aniline.
Step 1: Formation of the Isocyanate 4-Nitro-3-(trifluoromethyl)aniline is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent such as toluene to form the corresponding isocyanate.
Step 2: Cyclization with an Amino Acid Derivative The isocyanate intermediate is then reacted with an α-aminoisobutyric acid derivative, such as the ethyl ester, in the presence of a base to facilitate the cyclization and formation of the hydantoin ring characteristic of Nilutamide.
Step 3: Purification The crude product is purified by recrystallization or column chromatography to yield pure Nilutamide.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of a test compound for the androgen receptor.
Materials:
-
Recombinant human androgen receptor (or cell lysates containing AR)
-
Radiolabeled androgen (e.g., [3H]-DHT)
-
Test compound (e.g., trifluoromethylated aniline derivative)
-
Assay buffer (e.g., Tris-HCl with protease inhibitors)
-
Scintillation cocktail and counter
Procedure:
-
A constant concentration of the radiolabeled androgen is incubated with the androgen receptor in the assay buffer.
-
Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Bound and free radioligand are separated using a method such as filtration or dextran-coated charcoal adsorption.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
The test compound is incubated with HLM in phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is quenched by the addition of cold acetonitrile.
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t1/2).
-
The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration used in the assay.
Conclusion
The incorporation of a trifluoromethyl group into an aniline scaffold offers a powerful strategy for medicinal chemists to overcome common challenges in drug discovery. The resulting trifluoromethylated anilines exhibit altered physicochemical properties, including decreased basicity and increased lipophilicity, which can favorably impact their ADME profiles. Furthermore, the trifluoromethyl group often confers enhanced metabolic stability, leading to improved bioavailability and a more predictable pharmacokinetic profile. As demonstrated by the case of Nilutamide, this structural motif can also be critical for achieving high-potency biological activity. The continued exploration and application of trifluoromethylated anilines in drug design will undoubtedly lead to the development of novel and improved therapeutics for a wide range of diseases.
References
- 1. Design and synthesis of an androgen receptor pure antagonist (CH5137291) for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpcat.com [ijpcat.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Comparative Guide to HPLC Methods for the Quantification of 4-Methyl-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
The primary objective for developing and validating an HPLC method for 4-Methyl-2-(trifluoromethyl)aniline is to ensure its identity, purity, and quantity in bulk drug substances and formulated products. A well-validated method is crucial for quality control, stability studies, and regulatory compliance.
Comparative HPLC Methodologies
RP-HPLC is the most suitable and widely used technique for the analysis of aromatic amines like this compound due to its versatility and applicability to a broad range of non-volatile and thermally labile compounds. The comparison below outlines two potential RP-HPLC methods coupled with different detectors, which can be optimized for this specific analysis.
Table 1: Comparison of Potential HPLC Methods for this compound Analysis
| Parameter | Method 1: HPLC-UV | Method 2: HPLC-MS |
| Principle | Separation based on polarity with detection via UV absorbance. | Separation based on polarity with mass-based detection. |
| Detector | Photodiode Array (PDA) or UV-Vis Detector | Mass Spectrometer (MS) |
| Primary Use | Routine quality control, purity assessment, and quantification. | Impurity identification, structural elucidation, and trace-level quantification. |
| Selectivity | Good; based on chromatographic retention and UV spectrum. | Excellent; based on retention time and mass-to-charge ratio (m/z). |
| Sensitivity | Typically in the µg/mL to ng/mL range. | Typically in the ng/mL to pg/mL range. |
| Mobile Phase | Compatible with non-volatile buffers (e.g., phosphate). | Requires volatile mobile phases and buffers (e.g., formic acid, ammonium acetate). |
| Cost & Complexity | Lower cost, simpler operation and maintenance. | Higher initial investment, more complex operation and maintenance. |
Detailed Experimental Protocols
The following protocols are foundational and would require optimization and validation for the specific analysis of this compound.
Method 1: HPLC-UV Protocol
This method is ideal for routine quantification and purity checks where the impurities are known and well-separated.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.03 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. A typical starting point would be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte)
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Perform serial dilutions with the mobile phase to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Solution Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the diluent (e.g., mobile phase) to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: HPLC-MS Protocol
This method is advantageous for identifying unknown impurities and for analyses requiring higher sensitivity.
Chromatographic Conditions:
-
Column: C18, 100 mm x 2.1 mm, 3 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute more hydrophobic compounds.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometric Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Solution Preparation: Similar to the HPLC-UV method, but using volatile solvents and additives compatible with MS detection.
Method Validation Parameters
A comprehensive validation process is essential to ensure the reliability of the analytical method. The following parameters should be assessed according to ICH guidelines.
Table 2: Typical Performance Data for a Validated HPLC Method
| Validation Parameter | Acceptance Criteria | Typical Expected Results |
| Linearity (R²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% | < 1.0% < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Dependent on detector and analyte response |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | Dependent on detector and analyte response |
| Specificity | The peak for the analyte should be pure and free from interference from other components. | Peak purity index > 0.999 using a PDA detector. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±10%, pH ±0.2). | % RSD of results < 2.0% |
Visualizing the Workflow
A clear understanding of the experimental and validation workflow is crucial for successful implementation.
Caption: General workflow for HPLC method development and validation.
This diagram illustrates the logical progression from developing the initial HPLC method to its rigorous validation and subsequent application in a laboratory setting.
A Comparative Guide to the Synthesis of 4-Methyl-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to 4-Methyl-2-(trifluoromethyl)aniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The routes discussed are the catalytic reduction of 5-methyl-2-nitrobenzotrifluoride and the Buchwald-Hartwig amination of 2-bromo-5-methylbenzotrifluoride. The performance of each method is evaluated based on reaction yield, purity, and conditions, with detailed experimental protocols provided.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Catalytic Reduction | Route 2: Buchwald-Hartwig Amination |
| Starting Material | 5-Methyl-2-nitrobenzotrifluoride | 2-Bromo-5-methylbenzotrifluoride |
| Key Reagents | H₂, Pd/C or Raney Nickel | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) |
| Typical Yield | >95% | 85-95% |
| Purity | High (>98%) | High (>98%) |
| Reaction Time | 4-12 hours | 8-24 hours |
| Temperature | Room Temperature to 60°C | 80-120°C |
| Pressure | 1-10 bar (H₂) | Atmospheric |
| Advantages | High yield, clean reaction, readily available catalyst. | Broad substrate scope, good functional group tolerance. |
| Disadvantages | Requires handling of hydrogen gas and a nitro-aromatic precursor. | Higher cost of palladium catalysts and ligands. |
Synthetic Pathway Overview
The two primary synthetic routes for this compound are depicted below. Route 1 involves the reduction of a nitro group, a well-established and high-yielding transformation. Route 2 utilizes a modern cross-coupling reaction, offering versatility and excellent functional group tolerance.
Figure 1: High-level overview of the two main synthetic routes to this compound.
Route 1: Catalytic Reduction of 5-Methyl-2-nitrobenzotrifluoride
This classical approach involves the reduction of the nitro group of 5-methyl-2-nitrobenzotrifluoride to an amine. Catalytic hydrogenation is a highly efficient and clean method for this transformation, typically affording the desired product in excellent yield and purity.
Experimental Protocol
Materials:
-
5-Methyl-2-nitrobenzotrifluoride (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5 mol%) or Raney Nickel
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 5-methyl-2-nitrobenzotrifluoride in ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with an inert gas to remove air.
-
Introduce hydrogen gas to the desired pressure (typically 1-10 bar).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 60°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product is often of high purity and may not require further purification.
A Comparative Guide to the Biological Activities of Compounds Derived from Trifluoromethylaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into aniline scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of molecules. The position of this group on the aniline ring—ortho (2-), meta (3-), or para (4-)—can significantly influence the resulting compound's biological activity, mechanism of action, and therapeutic potential. This guide provides a comparative analysis of the biological activities of compounds derived from these three trifluoromethylaniline isomers, supported by experimental data, detailed protocols, and visual diagrams to facilitate research and drug development.
I. Comparative Biological Activity
The trifluoromethyl group's strong electron-withdrawing nature and lipophilicity dramatically impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. The positional isomerism of the -CF3 group on the aniline ring leads to distinct biological activities, which are broadly categorized into anticancer and antimicrobial effects.
Anticancer Activity
Derivatives of all three trifluoromethylaniline isomers have demonstrated significant potential as anticancer agents. Notably, they are key building blocks for several nonsteroidal antiandrogen drugs used in the treatment of prostate cancer.
A comparative study on the cytotoxic effects of trifluoromethyl-aniline derivatives has shown that the substitution pattern is crucial for activity. For instance, in a series of thiazolo[4,5-d]pyrimidine derivatives, the substitution on the aniline ring significantly influenced the anticancer potency against various cancer cell lines.[1]
Table 1: Comparative Anticancer Activity of Trifluoromethylaniline Derivatives
| Compound/Drug | Isomer Origin | Cancer Cell Line(s) | IC50 (µM) | Key Findings & References |
| Nilutamide | meta-Trifluoromethylaniline | Prostate Cancer | - | A nonsteroidal antiandrogen that blocks the androgen receptor.[2][3][4][5][6] |
| Bicalutamide Analog (Sulfide) | para-Trifluoromethylaniline | 22Rv1, DU-145, LNCaP, VCap (Prostate) | 6.59 - 10.86 | Showed remarkable enhancement in anticancer activity compared to the parent drug.[7] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | meta-Trifluoromethylaniline | Leukemia (CCRF-CEM, HL-60(TB), MOLT-4) | Growth % < -27 | Demonstrated high activity against leukemia cell lines in the NCI-60 screen.[1] |
| N-bis(trifluoromethyl)alkyl-N'-substituted ureas | Not specified | Leukemia (RPMI-8226), Non-Small Cell Lung (HOP-92), Melanoma (SK-MEL-5) | - | Showed significant growth inhibition against various cancer cell lines.[8] |
Antimicrobial Activity
Trifluoromethylaniline derivatives have also been investigated for their antimicrobial properties, exhibiting activity against a range of bacteria.
For example, a study on the antimicrobial efficacy of various aniline derivatives against Vibrio species found that 2-iodo-4-trifluoromethylaniline (a para-isomer derivative) demonstrated significant antibacterial and antibiofilm activity.[9]
Table 2: Comparative Antimicrobial Activity of Trifluoromethylaniline Derivatives
| Compound | Isomer Origin | Microbial Strain(s) | MIC (µg/mL) | Key Findings & References |
| 2-Iodo-4-trifluoromethylaniline (ITFMA) | para-Trifluoromethylaniline | Vibrio parahaemolyticus, Vibrio harveyi | 50 | Demonstrated both antibacterial and antibiofilm properties.[9] |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | meta-Trifluoromethylaniline | Vibrio parahaemolyticus, Vibrio harveyi | 100 | Showed antibacterial and antibiofilm activity.[9] |
II. Mechanism of Action: Antiandrogen Signaling Pathway
A prominent example of a drug derived from a trifluoromethylaniline isomer is Nilutamide, which is based on 3-(trifluoromethyl)aniline. It functions as a nonsteroidal antiandrogen by competitively inhibiting the androgen receptor (AR). This blockade prevents androgens like testosterone and dihydrotestosterone (DHT) from binding to the receptor, thereby inhibiting the transcription of genes that promote the growth and survival of prostate cancer cells.[2][3][4][5][6]
III. Experimental Protocols
A. Synthesis of Trifluoromethylaniline Derivatives
The synthesis of trifluoromethylaniline derivatives often involves standard organic chemistry reactions. For example, the synthesis of Flutamide, an antiandrogen, provides a representative workflow.
General Synthesis of an Amide Derivative (e.g., Flutamide):
-
Reaction Setup: To a clean, dry reaction vial, add 4-amino-3-nitrobenzotrifluoride (1 equivalent).
-
Solvent Addition: Add a suitable solvent such as dichloromethane.
-
Reagent Addition: Add isobutyryl chloride (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
B. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
C. Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in a 96-well microtiter plate with broth.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
IV. High-Throughput Screening Workflow
For the discovery of novel biologically active compounds, high-throughput screening (HTS) is often employed. This involves the rapid automated testing of large numbers of compounds.
V. Conclusion
The positional isomerism of the trifluoromethyl group on the aniline ring plays a critical role in determining the biological activity of the resulting derivatives. While compounds derived from all three isomers exhibit promising anticancer and antimicrobial properties, subtle structural changes can lead to significant differences in potency and selectivity. This guide provides a framework for comparing these derivatives and highlights the importance of systematic structure-activity relationship studies in the design of novel therapeutic agents. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers in this field.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nilutamide - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Nilutamide? [synapse.patsnap.com]
- 4. Nilutamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Nilutamide used for? [synapse.patsnap.com]
- 6. Nilutamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Strategic Synthesis Showdown: A Cost-Benefit Analysis of 4-Methyl-2-(trifluoromethyl)aniline
In the competitive landscape of pharmaceutical and fine chemical synthesis, the choice of starting materials is a critical determinant of a project's ultimate success. This guide provides a comprehensive cost-benefit analysis of utilizing 4-Methyl-2-(trifluoromethyl)aniline against its common alternative, 4-chloro-3-(trifluoromethyl)aniline, with a focus on their application in the synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib. Through a detailed examination of experimental data, this report aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions that balance economic viability with synthetic efficiency.
Performance in Synthesis: A Tale of Two Anilines
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, known for enhancing metabolic stability and bioavailability of drug candidates. Both this compound and 4-chloro-3-(trifluoromethyl)aniline serve as key building blocks for introducing this crucial moiety. Their performance, however, is not identical, with differences in reactivity and substitution patterns influencing reaction pathways, yields, and ultimately, the cost-effectiveness of a synthetic route.
A primary application for these anilines is in the synthesis of diaryl ureas, a common pharmacophore in oncology drugs. The synthesis of Sorafenib, a widely used cancer therapeutic, provides an excellent case study for comparing these two starting materials.
Table 1: Comparative Synthesis of a Key Urea Intermediate for Sorafenib
| Parameter | Route A: this compound | Route B: 4-chloro-3-(trifluoromethyl)aniline |
| Starting Aniline | This compound | 4-chloro-3-(trifluoromethyl)aniline |
| Key Reaction | Urea formation with a corresponding isocyanate or carbamate | Urea formation with a corresponding isocyanate or carbamate |
| Reported Yield | Yields for this specific direct urea formation are less commonly reported, but analogous reactions with substituted anilines can achieve high yields. | Up to 92% for the formation of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea.[1] |
| Relative Cost | Industrial pricing is less publicly available, but laboratory chemical suppliers indicate a potentially higher cost compared to the chloro-analogue. | Indicative pricing for laboratory quantities is around $29.10 per gram, with bulk pricing expected to be significantly lower.[2] |
| Potential Advantages | May offer a more direct route in certain synthetic designs, potentially reducing the number of steps. | Readily available commercially with established synthesis protocols.[3] |
| Potential Disadvantages | May be less commercially available in large quantities, potentially impacting scalability and cost. | The presence of the chloro- group might necessitate additional steps or considerations for downstream transformations. |
Experimental Protocols: A Closer Look at Urea Formation
The synthesis of the diaryl urea core of molecules like Sorafenib and Regorafenib typically involves the reaction of the aniline with an isocyanate or a carbamate derivative. Below are generalized experimental protocols based on published literature.
Protocol 1: Urea Synthesis via Isocyanate Intermediate (Common for both anilines)
This protocol outlines the final coupling step in the synthesis of Regorafenib, where an isocyanate derived from 4-chloro-3-(trifluoromethyl)aniline is used. A similar process would be applicable for an isocyanate derived from this compound.
-
Preparation of the Isocyanate: 4-chloro-3-(trifluoromethyl)aniline is reacted with triphosgene in a suitable solvent like dichloromethane (DCM) in the presence of a base such as triethylamine to yield 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[3]
-
Urea Formation: The second key intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, is dissolved in DCM. The solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in DCM is then added dropwise at a controlled temperature (e.g., 0 °C) under an inert atmosphere.[3]
-
Reaction and Isolation: The reaction mixture is stirred at room temperature for a specified period (e.g., 16 hours) to allow for the formation of the urea linkage. The product, Regorafenib, precipitates as a solid and can be collected by filtration, followed by washing with a suitable solvent like diethyl ether and drying.[3]
Protocol 2: Urea Synthesis via Carbamate Intermediate
This method offers an alternative to the use of highly toxic phosgene or its derivatives for generating the isocyanate.
-
Carbamate Formation: The aniline (e.g., 4-chloro-3-(trifluoromethyl)aniline) is reacted with phenyl chloroformate in the presence of a base like pyridine to form the corresponding phenyl carbamate.[1]
-
Urea Formation: The resulting phenyl carbamate is then reacted with the other amine component (e.g., 4-aminophenol) in a suitable solvent like acetonitrile, often with a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO), at an elevated temperature (e.g., 65 °C).[1] This reaction typically proceeds with high yields.[1]
Visualizing the Process and Decision Framework
To better understand the synthetic workflow and the factors influencing the choice of starting material, the following diagrams are provided.
Conclusion: A Strategic Choice Based on Project Priorities
The decision to use this compound versus 4-chloro-3-(trifluoromethyl)aniline is not a one-size-fits-all scenario. The analysis reveals that 4-chloro-3-(trifluoromethyl)aniline is a well-established and cost-effective starting material with high-yielding and scalable synthetic protocols for the production of key pharmaceutical ingredients.
Conversely, this compound may offer advantages in specific synthetic strategies where its unique substitution pattern could potentially streamline the synthesis by eliminating steps. However, its broader commercial availability and cost at an industrial scale are less clear.
For drug development professionals and researchers, the optimal choice will depend on a careful evaluation of the specific project's priorities. For large-scale manufacturing where cost is a primary driver, 4-chloro-3-(trifluoromethyl)aniline appears to be the more prudent choice based on current data. For novel synthesis design and smaller-scale applications where a more direct route might be advantageous, this compound could be a viable, albeit potentially more expensive, alternative. Further process development and economic analysis would be necessary to definitively determine the most cost-effective route for a given application at an industrial scale.
References
Safety Operating Guide
Proper Disposal of 4-Methyl-2-(trifluoromethyl)aniline: A Safety and Operational Guide
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 4-Methyl-2-(trifluoromethyl)aniline. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This substance is classified as hazardous waste and requires specialized disposal.[1]
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its hazards. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It also causes skin and serious eye irritation.[3][4][5] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2][3][6][7]
Personal Protective Equipment (PPE): When handling this chemical for use or disposal, the following PPE is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4][8]
-
Skin Protection: Wear suitable protective clothing and chemical-resistant gloves (e.g., nitrile rubber).[1][2][4]
-
Respiratory Protection: If ventilation is inadequate or if dust/vapors are generated, use a NIOSH-approved respirator.[8]
Step-by-Step Disposal Protocol
Under no circumstances should this chemical or its containers be disposed of with household garbage or discharged into sewer systems.[4][9][10] The primary and recommended method for disposal is through a licensed chemical waste management contractor, typically involving high-temperature incineration.[3][9][11]
-
Waste Segregation and Collection:
-
As a halogenated organic compound, waste this compound must be collected separately from non-halogenated organic waste streams.[12]
-
Collect the waste in its original container or a compatible, designated hazardous waste container that is in good condition.[11][13] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[11]
-
-
Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[13]
-
Ensure the label also includes the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage Pending Disposal:
-
Keep the waste container tightly closed and sealed.[3][6][7]
-
Store the sealed container in a cool, dry, and well-ventilated designated hazardous waste storage area.[3][7][11]
-
The storage area should be secure and locked up to prevent unauthorized access.[6][8][11]
-
Ensure the waste is stored away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[3][5]
-
-
Arranging Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
The standard disposal method is removal to an authorized chemical incinerator equipped with an afterburner and a flue gas scrubber to neutralize hazardous combustion byproducts like nitrogen oxides and hydrogen fluoride.[3][9][11]
-
Spill Management Protocol
In the event of a spill, immediate and safe cleanup is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[3][7]
-
Don PPE: Wear the appropriate PPE as described above before attempting cleanup.
-
Containment: Prevent the spill from spreading or entering drains.[3][9] Cover drains if necessary.
-
Absorption: For liquid spills, absorb the material with a non-combustible, inert substance such as dry sand, earth, or vermiculite.[11][14]
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][7]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste in the same manner as the chemical itself.[11]
Summary of Safety and Disposal Data
| Aspect | Description | Citations |
| Hazard Classification | Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritant; Eye Irritant; Hazardous to the aquatic environment. | [1][2][3][8] |
| Required PPE | Safety goggles/face shield, chemical-resistant gloves, protective clothing. Respirator if ventilation is poor. | [1][2][6][8] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [3][5] |
| Spill Cleanup | Absorb with inert material (sand, earth). Collect in a sealed container for disposal. | [11][14] |
| Storage Conditions | Store in a cool, dry, well-ventilated, and locked area in a tightly closed container. | [3][6][7][11] |
| Primary Disposal Method | Dispose of via a licensed waste disposal contractor. High-temperature incineration is the recommended procedure. | [3][9][11][15] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chembk.com [chembk.com]
- 2. 4-Methyl-3-(trifluoromethyl)aniline | 65934-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. benchchem.com [benchchem.com]
- 12. bucknell.edu [bucknell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. gfl.co.in [gfl.co.in]
- 15. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-Methyl-2-(trifluoromethyl)aniline
This guide provides immediate and essential safety and logistical information for handling 4-Methyl-2-(trifluoromethyl)aniline (CAS No. 87617-23-0) in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this chemical.
Hazard Identification and Personal Protective Equipment
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should conform to EU EN166 or US NIOSH standards. A face shield provides additional protection against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always check the glove manufacturer's chemical resistance chart. |
| Body Protection | Chemical-Resistant Laboratory Coat | A lab coat made of a material resistant to chemicals should be worn over personal clothing. |
| Respiratory Protection | Full-Face Respirator with appropriate filter | To be used if handling outside of a fume hood or if there is a risk of aerosolization. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.
Step 1: Engineering Controls
-
Always handle this compound inside a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the work area.
Step 2: Pre-Handling Preparations
-
Inspect all PPE for integrity before use.
-
Ensure the work area is clean and uncluttered.
-
Have spill control materials readily available.
Step 3: Handling the Chemical
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Use only non-sparking tools if the material is flammable.
-
Keep the container tightly closed when not in use.
Step 4: Post-Handling Procedures
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate all equipment and the work area.
-
Remove and properly dispose of contaminated PPE.
First Aid Measures
In the event of exposure, immediate action is critical.
Table 2: First Aid Procedures
| Exposure Route | First Aid Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.
Step 2: Labeling
-
Clearly label the waste container with the chemical name, "Hazardous Waste," and any other required hazard symbols.
Step 3: Storage
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste storage area, away from incompatible materials.
Step 4: Disposal
-
Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Workflow for Safe Handling and Disposal of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
